Antifungal agent 100
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C23H21N3O4S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[(3aS,8bS)-3a-amino-8b-methyl-3-phenyl-[1]benzofuro[2,3-d][1,2]oxazol-7-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H21N3O4S/c1-15-8-11-18(12-9-15)31(27,28)26-17-10-13-20-19(14-17)22(2)23(24,29-20)21(25-30-22)16-6-4-3-5-7-16/h3-14,26H,24H2,1-2H3/t22-,23-/m0/s1 |
InChI Key |
CNVSKMKFPJYCCK-GOTSBHOMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)O[C@@]4([C@]3(ON=C4C5=CC=CC=C5)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4(C3(ON=C4C5=CC=CC=C5)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Antifungal Agent 100: A Novel Inhibitor of the Fungal Cell Wall Integrity Pathway
Abstract: Antifungal Agent 100 (AA100) is a novel investigational compound demonstrating broad-spectrum activity against clinically relevant fungal pathogens. This document provides a comprehensive technical overview of the molecular mechanism of action for AA100. Our research indicates that AA100 selectively inhibits Fungal Cell Wall Integrity Kinase 1 (FCW1), a previously uncharacterized serine/threonine kinase essential for the biosynthesis and maintenance of the fungal cell wall. This inhibition disrupts the downstream signaling cascade, leading to compromised cell wall integrity, increased osmotic sensitivity, and ultimately, cell lysis. This whitepaper details the in vitro inhibitory activity, cellular effects, and the specific signaling pathway affected by AA100, supported by detailed experimental protocols and quantitative data.
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of new antifungal agents with novel mechanisms of action. This compound (AA100) has been identified as a potent candidate with significant activity against a wide range of yeasts and molds. This document outlines the core mechanism of action, which is centered on the targeted inhibition of Fungal Cell Wall Integrity Kinase 1 (FCW1), a critical component of the cell wall integrity (CWI) signaling pathway.
Core Mechanism of Action: Inhibition of FCW1 Kinase
AA100 acts as a potent and selective ATP-competitive inhibitor of FCW1. This kinase is a central regulator in the fungal CWI pathway, which is responsible for coordinating cell wall synthesis and remodeling in response to environmental stress. By binding to the ATP-binding pocket of FCW1, AA100 prevents the phosphorylation of its downstream substrate, a key transcription factor (TF1), which in turn regulates the expression of genes essential for cell wall biosynthesis, including glucan and chitin synthases.
Caption: Mechanism of AA100 action via inhibition of the FCW1 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data supporting the mechanism of action of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | Organism | IC₅₀ (nM) |
| FCW1 | C. albicans | 15.2 |
| FCW1 | A. fumigatus | 28.5 |
| Human PKA | H. sapiens | > 50,000 |
| Human PKC | H. sapiens | > 50,000 |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Fungal Species | Strain ID | MIC (µg/mL) |
| Candida albicans | SC5314 | 0.125 |
| Candida glabrata | ATCC 90030 | 0.25 |
| Aspergillus fumigatus | Af293 | 0.5 |
| Cryptococcus neoformans | H99 | 0.25 |
| Candida auris | B11221 | 0.125 |
Table 3: Gene Expression Analysis in C. albicans
| Gene Target | Function | Fold Change (vs. Control) after 4h AA100 Treatment |
| FKS1 | 1,3-β-D-glucan synthase | -8.6 |
| CHS3 | Chitin synthase | -6.3 |
| MKK2 | Upstream CWI pathway kinase | +3.2 (Compensatory Upregulation) |
| ACT1 | Actin (Housekeeping Gene) | -0.1 (No significant change) |
Detailed Experimental Protocols
FCW1 Kinase Inhibition Assay
This protocol describes the method used to determine the in vitro inhibitory activity of AA100 against recombinant FCW1 kinase.
-
Reagent Preparation:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Recombinant FCW1: Expressed in E. coli and purified to >95% purity. Diluted to 2 nM in Kinase Buffer.
-
Substrate: Myelin basic protein (MBP), prepared at 1 mg/mL in Kinase Buffer.
-
ATP: Prepared at 100 µM with [γ-³³P]-ATP.
-
AA100: Serially diluted in 100% DMSO, then further diluted in Kinase Buffer.
-
-
Assay Procedure:
-
Add 5 µL of diluted AA100 or DMSO (vehicle control) to a 96-well plate.
-
Add 20 µL of the 2 nM FCW1 kinase solution and incubate for 10 minutes at room temperature.
-
Add 5 µL of the MBP substrate solution.
-
Initiate the reaction by adding 20 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
-
Data Capture and Analysis:
-
Transfer 10 µL of the reaction mixture onto a P30 Filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure ³³P incorporation using a scintillation counter.
-
Calculate the percent inhibition for each AA100 concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Fungal MIC Determination (Broth Microdilution)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI-1640 medium.
-
-
Plate Preparation:
-
Serially dilute AA100 in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations from 16 µg/mL to 0.015 µg/mL.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
-
Incubation and Reading:
-
Add 100 µL of the standardized inoculum to each well containing 100 µL of diluted drug.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of AA100 that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control, as determined by visual inspection or a spectrophotometer at 600 nm.
-
Workflow and Logic Diagrams
The following diagram illustrates the experimental workflow used to elucidate the mechanism of action of AA100.
Caption: Experimental workflow for elucidating the mechanism of action of AA100.
Conclusion
The collective evidence strongly supports that this compound exerts its fungicidal effect through the selective inhibition of the FCW1 kinase. This novel mechanism of action, targeting a critical component of the fungal cell wall integrity pathway, distinguishes AA100 from existing classes of antifungal drugs. Its high potency and selectivity, as demonstrated by the low nanomolar IC₅₀ against the target kinase and minimal off-target activity, position AA100 as a promising candidate for further preclinical and clinical development in the fight against invasive fungal diseases.
A Technical Guide to the Synthesis and Characterization of Antifungal Agent 100
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The rise of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents. This document provides a comprehensive technical overview of the synthesis, purification, characterization, and in vitro evaluation of a novel triazole-based compound, designated Antifungal Agent 100. This guide details the experimental protocols for its chemical synthesis, spectroscopic and spectrometric analysis, and its biological evaluation against clinically relevant fungal pathogens. Furthermore, it outlines its putative mechanism of action via inhibition of the ergosterol biosynthesis pathway and presents a standardized workflow for preclinical antifungal discovery.
Synthesis and Purification
This compound is a novel triazole derivative designed based on the pharmacophore of clinically used azole antifungals.[1] The synthetic route is a multi-step process involving the formation of a key epoxide intermediate followed by a ring-opening reaction with 1,2,4-triazole.[1]
Experimental Protocol: Synthesis of this compound
-
Step 1: Epoxide Formation: (2R,3R)-2-(2,4-difluorophenyl)-3-methyloxirane (Intermediate A) is prepared from commercially available starting materials. The key step involves an asymmetric epoxidation to ensure the correct stereochemistry, which is crucial for biological activity.
-
Step 2: Ring Opening and Triazole Addition: Intermediate A (1.0 eq) and 1H-1,2,4-triazole (1.2 eq) are dissolved in N,N-dimethylformamide (DMF). Potassium carbonate (K₂CO₃, 2.0 eq) is added as a base.
-
Reaction: The mixture is heated to 80°C and stirred for 12 hours under a nitrogen atmosphere. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a white solid.
Physicochemical Characterization
The identity and purity of the synthesized this compound were confirmed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).[2][3]
Data Presentation: Characterization of this compound
The following tables summarize the key characterization data.
Table 1: Spectroscopic and Spectrometric Data
| Technique | Parameters | Observed Results for this compound |
|---|---|---|
| ¹H NMR | (400 MHz, CDCl₃) | δ 8.15 (s, 1H), 7.90 (s, 1H), 7.45-7.38 (m, 1H), 6.90-6.82 (m, 2H), 5.10 (d, J=14.0 Hz, 1H), 4.85 (d, J=14.0 Hz, 1H), 4.50 (s, 1H, -OH), 3.95 (q, J=7.0 Hz, 1H), 1.25 (d, J=7.0 Hz, 3H)[4] |
| ¹³C NMR | (100 MHz, CDCl₃) | δ 163.5 (dd, J=250, 12 Hz), 160.0 (dd, J=250, 12 Hz), 151.0, 145.2, 129.8 (dd, J=12, 5 Hz), 122.5 (dd, J=12, 4 Hz), 111.5 (dd, J=21, 4 Hz), 104.0 (t, J=26 Hz), 72.0, 68.5, 55.0, 15.8 |
| Mass Spec. | ESI-MS | m/z calculated for C₁₂H₁₃F₂N₃O [M+H]⁺: 270.1054, found: 270.1059 |
| HPLC | (C18, 90% H₂O/ACN) | Retention Time: 8.5 min, Purity: >98% |
In Vitro Biological Evaluation
The antifungal activity and host cell cytotoxicity of this compound were assessed through standardized in vitro assays.
Antifungal Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines. The MIC is defined as the lowest concentration of the agent that causes a significant inhibition of visible fungal growth.
Data Presentation: Antifungal Activity of this compound
Table 2: Minimum Inhibitory Concentration (MIC) Values
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Candida albicans | ≤0.03 - 0.25 | 0.06 | 0.125 |
| Candida glabrata | 0.125 - 2 | 0.5 | 1 |
| Candida parapsilosis | ≤0.03 - 0.5 | 0.125 | 0.25 |
| Cryptococcus neoformans | 0.06 - 1 | 0.25 | 0.5 |
| Aspergillus fumigatus | 0.25 - 2 | 0.5 | 1 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is dissolved in DMSO and serially diluted two-fold in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. Plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest drug concentration showing a significant reduction (typically ≥50% for azoles) in turbidity compared to the drug-free growth control well.
In Vitro Cytotoxicity Assay
The potential toxicity of this compound to mammalian cells was evaluated using a standard MTT assay on the human embryonic kidney cell line (HEK293).
Data Presentation: Cytotoxicity of this compound
Table 3: In Vitro Cytotoxicity Data
| Cell Line | Assay | IC₅₀ (µg/mL) | Selectivity Index (SI) |
|---|
| HEK293 | MTT | > 64 | > 1000 (vs. C. albicans MIC₉₀) |
The Selectivity Index (SI) is calculated as IC₅₀ / MIC.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: HEK293 cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Cells are incubated for another 48 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours. Viable cells metabolize the yellow MTT into purple formazan crystals.
-
Solubilization and Reading: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve.
Visualizations: Workflows and Pathways
Preclinical Antifungal Discovery Workflow
The discovery and preclinical evaluation of a novel antifungal agent follows a structured pipeline from initial synthesis to detailed in vitro characterization.
Putative Mechanism of Action: Ergosterol Biosynthesis Pathway
Triazole antifungals typically function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.
References
- 1. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Antifungal Agent 100
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential solubility and stability studies for "Antifungal Agent 100," a novel compound under development. The following sections detail the physicochemical properties, experimental methodologies, and stability profile necessary for advancing this agent through the drug development pipeline.
Solubility Profile of this compound
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The solubility of this compound was assessed using both thermodynamic and kinetic methods to provide a thorough understanding of its dissolution characteristics.
Thermodynamic Solubility
Thermodynamic solubility represents the equilibrium concentration of a compound in a given solvent at a specific temperature and pH. These studies are crucial for understanding the maximum dissolved concentration under stable conditions.
Table 1: Thermodynamic Solubility of this compound in Various Aqueous Media
| Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 15.8 ± 1.2 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 22.5 ± 2.1 |
| Acetate Buffer | 4.5 | 25 | 150.3 ± 10.7 |
| Acetate Buffer | 4.5 | 37 | 210.9 ± 15.3 |
| Hydrochloric Acid (HCl) | 2.0 | 25 | > 1000 |
| Hydrochloric Acid (HCl) | 2.0 | 37 | > 1000 |
Kinetic Solubility
Kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly dissolved from a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO). This is particularly relevant for in vitro screening assays.
Table 2: Kinetic Solubility of this compound
| Assay Medium | Final DMSO Concentration (%) | Incubation Time (hours) | Kinetic Solubility (µM) |
| PBS (pH 7.4) | 1 | 2 | 45.2 |
| RPMI 1640 | 1 | 2 | 38.9 |
Stability Profile of this compound
Stability testing is essential to determine the shelf-life of a drug substance and to identify optimal storage conditions.[1] These studies evaluate the physical, chemical, biological, and microbiological characteristics of the API over time.[2][3]
Solid-State Stability
Solid-state stability of this compound was evaluated under accelerated and long-term storage conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][4]
Table 3: Solid-State Stability of this compound (Assay, % of Initial)
| Storage Condition | Time Point | Batch A | Batch B | Batch C |
| 25°C / 60% RH (Long-term) | 0 months | 100.0 | 100.0 | 100.0 |
| 3 months | 99.8 | 99.9 | 100.1 | |
| 6 months | 99.5 | 99.7 | 99.8 | |
| 12 months | 99.1 | 99.3 | 99.5 | |
| 40°C / 75% RH (Accelerated) | 0 months | 100.0 | 100.0 | 100.0 |
| 3 months | 98.7 | 98.9 | 99.0 | |
| 6 months | 97.5 | 97.8 | 98.1 |
Solution-State Stability
The stability of this compound in solution is critical for the development of liquid formulations and for understanding its behavior in biological fluids.
Table 4: Solution-State Stability of this compound in Various Solvents (% Remaining)
| Solvent | Storage Temperature (°C) | 24 hours | 48 hours | 72 hours |
| PBS (pH 7.4) | 4 | 99.2 | 98.5 | 97.9 |
| PBS (pH 7.4) | 25 | 95.1 | 91.3 | 87.5 |
| 5% Dextrose in Water | 4 | 99.5 | 99.0 | 98.6 |
| 5% Dextrose in Water | 25 | 96.8 | 94.2 | 91.9 |
| DMSO | -20 | >99.9 | >99.9 | >99.9 |
Experimental Protocols
Detailed methodologies are provided below for the key experiments conducted in the solubility and stability assessment of this compound.
Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
-
Preparation of Solutions : Prepare buffer solutions at the desired pH values (e.g., pH 2.0, 4.5, 7.4).
-
Addition of Compound : Add an excess amount of this compound to a glass vial containing a known volume of the buffer.
-
Equilibration : Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Processing : After incubation, centrifuge the samples to pellet the excess solid. Collect the supernatant and filter it through a 0.22 µm filter.
-
Quantification : Analyze the concentration of this compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for accurately assessing the degradation of the API.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at an appropriate wavelength.
-
Temperature : 30°C.
-
-
Forced Degradation Studies : To ensure the method is stability-indicating, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Validation : The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Mechanism of Action and Relevant Signaling Pathways
This compound is hypothesized to target the fungal cell membrane by inhibiting ergosterol biosynthesis. This is a common mechanism for many antifungal drugs, including azoles and allylamines. Inhibition of this pathway disrupts membrane integrity and leads to fungal cell death.
The ergosterol biosynthesis pathway is a key target for antifungal therapy. Specifically, enzymes such as 14α-demethylase are often inhibited by azole antifungals.
Disruption of the cell wall and membrane can also trigger stress response signaling pathways in fungi, such as the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway. Activation of these pathways is a fungal survival mechanism in response to cell wall-damaging agents.
Conclusion
The data presented in this technical guide provide a foundational understanding of the solubility and stability of this compound. The compound exhibits pH-dependent solubility, with significantly higher solubility in acidic conditions. The solid-state stability is excellent under both long-term and accelerated conditions, suggesting a stable drug substance. Solution-state stability is dependent on the solvent and temperature, which will be a key consideration for formulation development. The proposed mechanism of action, inhibition of ergosterol biosynthesis, is a well-established target for antifungal agents. Further studies will focus on formulation strategies to enhance aqueous solubility at physiological pH and on comprehensive characterization of any degradation products.
References
An In-depth Technical Guide on the Succinate Dehydrogenase Inhibition by Antifungal Agent 100
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 100, also identified as compound 3i, has emerged as a potent inhibitor of fungal succinate dehydrogenase (SDH), a critical enzyme in fungal metabolism.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of this compound's inhibitory effects on fungal SDH. The information is intended to support further research and development of novel antifungal therapies targeting this essential enzyme.
Core Mechanism: Inhibition of Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a key enzyme that links the tricarboxylic acid (TCA) cycle to oxidative phosphorylation.[5] In fungi, SDH is responsible for the oxidation of succinate to fumarate, a crucial step in the TCA cycle. The electrons generated from this reaction are then transferred to the electron transport chain via ubiquinone, contributing to the production of ATP.
This compound exerts its antifungal activity by specifically targeting and inhibiting the function of SDH. By binding to the enzyme, it disrupts the electron flow from succinate to ubiquinone, thereby inhibiting the TCA cycle and mitochondrial respiration. This leads to a depletion of cellular ATP, ultimately resulting in fungal cell death. The specificity of SDH inhibitors like this compound for fungal enzymes over their mammalian counterparts makes them attractive candidates for therapeutic development.
Signaling Pathway of SDH Inhibition
The following diagram illustrates the central role of SDH in the fungal mitochondrial electron transport chain and the inhibitory action of this compound.
Quantitative Data on Antifungal Activity
The following tables summarize the known quantitative data for this compound's activity against Sclerotinia sclerotiorum and its succinate dehydrogenase.
Table 1: In Vitro Antifungal Activity
| Fungal Species | Parameter | Value |
| Sclerotinia sclerotiorum | EC₅₀ | 0.33 mg/L |
EC₅₀ (Median Effective Concentration): The concentration of this compound that inhibits 50% of the fungal growth.
Table 2: Enzyme Inhibition Data
| Target Enzyme | Fungal Species | Parameter | Value |
| Succinate Dehydrogenase (SDH) | Sclerotinia sclerotiorum | IC₅₀ | 0.63 mg/mL |
IC₅₀ (Median Inhibitory Concentration): The concentration of this compound that inhibits 50% of the SDH enzyme activity.
Detailed Experimental Protocols
While specific protocols for this compound are not publicly available, the following are detailed, standard methodologies for assessing antifungal efficacy and SDH inhibition, which can be adapted for its study.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
Experimental Workflow:
Methodology:
-
Preparation of Antifungal Agent Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Fungal Inoculum Preparation: Culture the target fungus (e.g., Sclerotinia sclerotiorum) on an appropriate agar medium. Prepare a spore suspension in a sterile saline solution containing a surfactant (e.g., Tween 80) and adjust the concentration spectrophotometrically.
-
Microdilution Plate Setup: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the prepared fungal suspension to achieve a final standardized concentration. Include positive (fungus only) and negative (broth only) controls.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.
Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Reduction Method)
This colorimetric assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Experimental Workflow:
Methodology:
-
Mitochondrial Isolation:
-
Grow the fungal mycelia in a suitable liquid culture.
-
Harvest the mycelia and disrupt the cells using methods such as enzymatic digestion, homogenization, or bead beating in an ice-cold isolation buffer.
-
Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.
-
Determine the protein concentration of the isolated mitochondria using a standard method (e.g., Bradford assay).
-
-
SDH Activity Measurement:
-
In a 96-well plate or cuvette, prepare a reaction mixture containing an assay buffer (e.g., potassium phosphate buffer, pH 7.2), potassium cyanide (KCN) to inhibit Complex IV, and the electron acceptor DCPIP.
-
Add the isolated mitochondria to the reaction mixture.
-
For inhibition studies, pre-incubate the mitochondria with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate, succinate.
-
Immediately measure the decrease in absorbance at 600 nm in a kinetic mode at a constant temperature (e.g., 25°C). The rate of DCPIP reduction is proportional to SDH activity.
-
-
Data Analysis:
-
Calculate the specific activity of SDH (e.g., in nmol DCPIP reduced/min/mg protein).
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
This compound demonstrates significant potential as an antifungal compound through its targeted inhibition of succinate dehydrogenase. The quantitative data underscores its potency against Sclerotinia sclerotiorum. The provided experimental frameworks offer a solid foundation for researchers to further investigate the efficacy and spectrum of activity of this and other SDH-inhibiting antifungal agents. Future studies could focus on elucidating the precise binding mode of this compound to the SDH complex, exploring its activity against a broader range of fungal pathogens, and evaluating its potential for in vivo applications.
References
A Technical Guide to the Identification and Validation of Targets for Novel Antifungal Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents with new mechanisms of action. A critical step in this process is the identification and validation of the specific molecular target of a lead compound. This guide provides a comprehensive overview of the core methodologies employed in this endeavor, using the hypothetical "Antifungal Agent 100" (AFA-100) as a case study. We will detail common strategies, provide in-depth experimental protocols, present data in structured tables, and visualize complex workflows and pathways.
Part 1: Strategies for Target Identification
The initial phase of understanding a new antifungal agent's mechanism of action is to identify its cellular target(s). A multi-pronged approach combining genetic, biochemical, and computational methods is often the most effective strategy.[1][2]
Biochemical Approaches
Biochemical methods directly identify physical interactions between the compound and its protein target.
-
Affinity-Based Chemoproteomics: This is a powerful technique to isolate and identify binding partners of a drug from a complex cellular lysate.[3][4][5] A modified version of the antifungal agent is immobilized on a solid support (like beads), which is then used as "bait" to capture interacting proteins. These captured proteins are subsequently identified using mass spectrometry.
Genetic and Genomic Approaches
Genetic screens in model organisms like Saccharomyces cerevisiae are invaluable for generating hypotheses about a compound's mode of action.
-
Haploinsufficiency Profiling (HIP): This method screens a collection of heterozygous diploid mutants, where each mutant has one of two gene copies deleted. The underlying principle is that a 50% reduction in the expression of the drug's target protein will render the cell hypersensitive to the drug.
-
Homozygous Profiling (HOP): This approach uses a collection of diploid mutants where each non-essential gene is completely deleted. It can reveal genes that, when absent, cause either increased sensitivity or resistance, thereby identifying pathways that are affected by or buffer the drug's action.
-
Multicopy Suppression: In this technique, genes are overexpressed from plasmids. A significant increase in resistance to the antifungal agent can occur if the overexpressed gene encodes the drug's direct target.
-
Spontaneous Resistant Mutant Screening: Isolating and sequencing the genomes of mutants that spontaneously develop resistance to the antifungal agent is a classic and effective method. Mutations frequently occur within the gene encoding the drug target, preventing the drug from binding effectively.
Computational Approaches
Computational methods can predict potential targets based on the compound's structure or by analyzing large biological datasets. These network-based strategies can analyze metabolic, regulatory, or protein-protein interaction networks to identify potential drug targets.
Part 2: Methodologies and Experimental Protocols
Protocol: Affinity-Based Target Identification
This protocol outlines the workflow for identifying the target of AFA-100 using affinity chromatography coupled with mass spectrometry.
-
Synthesis of AFA-100 Probe: Synthesize an analog of AFA-100 containing a linker arm and a reactive group (e.g., biotin or an alkyne for click chemistry) suitable for immobilization.
-
Immobilization: Covalently attach the AFA-100 probe to a solid support, such as sepharose or magnetic beads.
-
Lysate Preparation: Grow a fungal culture (e.g., Candida albicans) to mid-log phase. Harvest cells, lyse them using mechanical disruption (e.g., bead beating) in a non-denaturing lysis buffer, and clarify the lysate by centrifugation to remove cell debris.
-
Affinity Pulldown:
-
Incubate the clarified lysate with the AFA-100-immobilized beads for 2-4 hours at 4°C.
-
As a negative control, incubate lysate with underivatized beads.
-
As a competition control, pre-incubate the lysate with an excess of free, unmodified AFA-100 before adding the AFA-100-beads.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Proteomic Analysis:
-
Run the eluate on a 1D SDS-PAGE gel.
-
Excise the entire protein lane, perform in-gel trypsin digestion.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify proteins that are significantly enriched in the AFA-100 pulldown compared to the negative and competition controls.
Case Study: Identification of Erg11 as the Target of AFA-100
To illustrate the process, we present a hypothetical case study for "this compound".
Initial Findings
A cell-based screen identified AFA-100 as a potent inhibitor of Candida albicans growth. Preliminary studies suggested it might interfere with the cell membrane. To identify its specific target, a combination of affinity proteomics and genetic screening was performed.
Target Identification Results
Table 1: Top Protein Hits from AFA-100 Affinity Pulldown-MS
| Protein ID (C. albicans) | Gene Name | Protein Name | Enrichment (AFA-100 vs. Control) | p-value |
| C4_01120W | ERG11 | Lanosterol 14-alpha-demethylase | 52.4 | 1.2e-8 |
| C1_09870C | ERG1 | Squalene epoxidase | 4.1 | 0.04 |
| C2_05480A | ERG7 | Lanosterol synthase | 3.5 | 0.05 |
| C5_01280W | HSP90 | Heat shock protein 90 | 2.8 | 0.11 |
The standout candidate from the affinity pulldown was Erg11, a crucial enzyme in the ergosterol biosynthesis pathway, which showed exceptionally high enrichment. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.
Table 2: Summary of Genetic Screening Results for AFA-100
| Genetic Screen Type | Top Hit Gene (S. cerevisiae) | Observation | Implication |
| Haploinsufficiency (HIP) | ERG11 | 16-fold increased sensitivity | Erg11 is a likely target. |
| Multicopy Suppression | ERG11 | 8-fold increased resistance | Overexpression of Erg11 titrates out the inhibitor. |
| Resistant Mutant Screen | ERG11 (Y140H mutation) | >32-fold increase in MIC | Mutation in Erg11 prevents AFA-100 binding. |
Genetic screens in the model yeast S. cerevisiae strongly corroborated the proteomic data. The ERG11 heterozygous mutant was highly sensitive to AFA-100, while overexpressing ERG11 conferred resistance. Furthermore, spontaneous resistant mutants consistently acquired mutations in the ERG11 gene.
Part 3: Target Validation
Once a putative target is identified, it must be validated to confirm it is responsible for the compound's antifungal activity.
Biochemical Validation
-
Enzymatic Assays: The most direct validation is to demonstrate that the compound inhibits the activity of the purified target protein in vitro. For AFA-100, its effect on the enzymatic activity of purified Erg11 would be measured.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in living cells. The principle is that a protein bound to a ligand (like AFA-100) is stabilized against thermal denaturation.
Genetic Validation
-
Gene Deletion/Knockdown: If the target gene is not essential, deleting it should lead to resistance if the compound has no other significant targets. For essential genes like ERG11, a conditional knockdown (e.g., using a tetracycline-repressible promoter) can be used. Decreased expression of the target should lead to hypersensitivity to the compound.
Protocol: In Vitro Erg11 Enzymatic Inhibition Assay
-
Protein Expression and Purification: Express recombinant Erg11 protein (e.g., in E. coli or a baculovirus system) and purify it using affinity chromatography.
-
Assay Setup: The assay measures the conversion of the substrate (lanosterol) to its product. This can be monitored using HPLC or a spectrophotometric assay that tracks the consumption of the cofactor NADPH.
-
Inhibition Measurement:
-
Prepare a serial dilution of AFA-100.
-
In a microplate, combine the purified Erg11 enzyme, reaction buffer, NADPH, and the substrate lanosterol.
-
Add varying concentrations of AFA-100 (and a vehicle control, e.g., DMSO).
-
Incubate at 37°C for a set time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of product formed or NADPH consumed.
-
-
Data Analysis: Plot the percentage of enzyme inhibition against the AFA-100 concentration. Fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Validation Results for AFA-100
Table 3: Summary of AFA-100 Target Validation Experiments
| Validation Method | Result | Conclusion |
| Erg11 Enzymatic Assay | IC50 = 0.025 µM | AFA-100 is a potent, direct inhibitor of Erg11. |
| CETSA in C. albicans | Increased thermal stability of Erg11 in the presence of AFA-100. | AFA-100 directly engages Erg11 in intact cells. |
| ERG11 Conditional Knockdown | Depletion of Erg11 led to a 32-fold decrease in the MIC of AFA-100. | Erg11 levels are critical for AFA-100 efficacy. |
The biochemical and genetic validation data confirm that Erg11 is the primary target of AFA-100. AFA-100 potently inhibits the enzyme's activity and engages the target in living cells.
Visualizations: Workflows and Pathways
Caption: Overall workflow for antifungal agent target identification and validation.
Caption: Experimental workflow for affinity-based chemoproteomics.
Caption: AFA-100 inhibits the Ergosterol Biosynthesis Pathway by targeting Erg11.
References
- 1. benchchem.com [benchchem.com]
- 2. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomic Profiling of C. albicans for Characterization of Anti-fungal Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass Spectrometry-Based Proteomics of Fungal Pathogenesis, Host–Fungal Interactions, and Antifungal Development [mdpi.com]
The Antifungal Spectrum of Voriconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against a wide range of clinically significant yeasts and molds.[1][2] Developed in the 1990s and approved by the FDA in 2002, it has become a cornerstone in the management of severe fungal infections, particularly in immunocompromised patient populations.[3][4] This guide provides an in-depth overview of the antifungal activity of voriconazole, detailing its mechanism of action, spectrum of activity with quantitative susceptibility data, and the experimental protocols used for its evaluation.
Mechanism of Action
Like other azole antifungals, voriconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 (CYP450)-dependent enzyme 14α-lanosterol demethylase.[5] This enzyme, also known as CYP51, is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
By inhibiting 14α-lanosterol demethylase, voriconazole prevents the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The resulting disruption of membrane structure and function inhibits fungal growth and replication.
Voriconazole's activity is generally considered fungistatic against yeast species such as Candida, meaning it inhibits their growth. However, against certain filamentous fungi, including Aspergillus species, it can exhibit fungicidal activity, meaning it actively kills the fungal cells.
Figure 1. Ergosterol biosynthesis pathway and inhibition by voriconazole.
Spectrum of Antifungal Activity
Voriconazole possesses a broad and potent spectrum of activity, making it effective against a wide array of fungal pathogens. It is particularly noted for its efficacy against species often resistant to other antifungals.
Key Pathogens Covered:
-
Aspergillus species: Voriconazole is a first-line treatment for invasive aspergillosis, showing activity against A. fumigatus, A. flavus, A. niger, and A. terreus.
-
Candida species: It is active against most Candida species, including C. albicans, C. tropicalis, C. parapsilosis, and importantly, C. krusei, which is intrinsically resistant to fluconazole. It also demonstrates activity against many fluconazole-resistant strains of C. glabrata.
-
Scedosporium and Fusarium species: Voriconazole is indicated for treating infections caused by Scedosporium apiospermum and Fusarium spp. that are often refractory to other antifungal therapies.
-
Dimorphic Fungi: It exhibits in vitro activity against endemic mycoses such as Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum.
Notable Gaps in Coverage:
-
Zygomycetes: Voriconazole is not active against fungi in the order Mucorales (e.g., Mucor, Rhizopus).
Quantitative In Vitro Susceptibility Data
The in vitro activity of voriconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize MIC data for voriconazole against key fungal pathogens based on standardized testing methodologies.
Table 1: In Vitro Activity of Voriconazole against Candida Species
| Species (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | ECV (µg/mL) |
| C. albicans (8,619) | ≤0.007 - >8 | 0.007 | 0.015 | 0.03 |
| C. glabrata (2,415) | ≤0.007 - >8 | 0.06 | 0.5 | 0.5 |
| C. parapsilosis (2,278) | ≤0.007 - >8 | 0.007 | 0.03 | 0.12 |
| C. tropicalis (1,895) | ≤0.007 - >8 | 0.015 | 0.03 | 0.06 |
| C. krusei (508) | ≤0.015 - >8 | 0.12 | 0.25 | 0.5 |
MIC₅₀/₉₀: Concentration inhibiting 50%/90% of isolates. ECV: Epidemiological Cutoff Value, distinguishes wild-type from non-wild-type strains. Data compiled from a collection of 8,702 clinical isolates.
Table 2: In Vitro Activity of Voriconazole against Aspergillus Species
| Species (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | ECV (µg/mL) |
| A. fumigatus (374) | ≤0.06 - 2 | 0.5 | 0.5 | 1 |
| A. flavus (3) | 0.25 - 0.5 | N/A | N/A | 1 |
| A. niger (3) | 0.5 - 1 | N/A | N/A | 2 |
| A. terreus (20) | 0.25 - 2 | 0.5 | 1 | 1 |
MIC₅₀/₉₀: Concentration inhibiting 50%/90% of isolates. ECV: Epidemiological Cutoff Value. Data compiled from multiple studies.
Experimental Protocols
The evaluation of voriconazole's antifungal activity relies on standardized and reproducible experimental methodologies.
In Vitro Susceptibility Testing: Broth Microdilution
Broth microdilution is the reference method for determining the MIC of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts and M38 for filamentous fungi, along with the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 for yeasts, provide standardized protocols.
Detailed Methodology (CLSI M27-A3 / EUCAST E.Def 7.3.2 Hybrid):
-
Antifungal Agent Preparation: A stock solution of voriconazole is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate wells.
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with MOPS is used.
-
Inoculum Preparation: Fungal isolates are cultured on agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are suspended in sterile saline or water, and the turbidity is adjusted with a spectrophotometer to a 0.5 McFarland standard. This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: The 96-well microtiter plates are incubated at 35°C. Incubation time is typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles against yeasts, or 100% for molds) compared to the drug-free growth control well. This can be assessed visually or using a spectrophotometer.
Figure 2. Workflow for broth microdilution antifungal susceptibility testing.
In Vitro Pharmacodynamics: Time-Kill Assays
Time-kill assays provide information on the rate and extent of antifungal activity over time.
Detailed Methodology:
-
Inoculum Preparation: A standardized fungal suspension is prepared as described for broth microdilution, resulting in a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in a larger volume of broth (e.g., RPMI 1640).
-
Drug Exposure: Voriconazole is added to the fungal suspensions at various concentrations, typically multiples of the predetermined MIC (e.g., 0.25x, 1x, 4x, 16x MIC). A drug-free culture serves as a growth control.
-
Incubation and Sampling: Cultures are incubated at 35°C with agitation. At predefined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), aliquots are removed from each culture.
-
Quantification: The aliquots are serially diluted in sterile saline to prevent antifungal carryover and plated onto agar (e.g., Potato Dextrose Agar). After incubation, the number of colonies is counted to determine the viable CFU/mL at each time point.
-
Analysis: The change in log₁₀ CFU/mL over time is plotted for each voriconazole concentration. Fungistatic activity is defined as a <3 log₁₀ reduction in CFU/mL from the initial inoculum, while fungicidal activity is a ≥3 log₁₀ reduction.
Figure 3. Generalized workflow for an in vitro time-kill assay.
In Vivo Efficacy Models
Animal models are essential for evaluating the in vivo efficacy of antifungal agents and correlating in vitro data with treatment outcomes. Murine models of disseminated or pulmonary aspergillosis are commonly used.
Detailed Methodology (Murine Model of Invasive Aspergillosis):
-
Immunosuppression: Mice (e.g., BALB/c) are immunosuppressed to render them susceptible to infection. This is typically achieved through the administration of corticosteroids (e.g., hydrocortisone) and/or cyclophosphamide for several days prior to infection.
-
Infection: Mice are infected with a standardized inoculum of Aspergillus conidia (e.g., 10⁸ conidia/mouse). Infection can be administered intravenously (for disseminated disease) or intranasally/intratracheally (for pulmonary disease).
-
Treatment: Treatment with voriconazole (e.g., 25 mg/kg daily) or a vehicle control is initiated shortly after infection (e.g., 2-24 hours post-challenge). The drug is administered via an appropriate route, such as oral gavage or intraperitoneal injection.
-
Monitoring and Endpoints: Animals are monitored daily for signs of illness. Key endpoints include:
-
Survival: The percentage of surviving animals is recorded over a period of 14-21 days.
-
Fungal Burden: At a predetermined time point, a subset of animals is euthanized, and organs (e.g., kidneys, brain, lungs) are harvested. The fungal load in these tissues is quantified by plating homogenized tissue and counting CFUs.
-
Biomarkers: Serum or bronchoalveolar lavage fluid may be collected to measure fungal biomarkers like galactomannan.
-
Conclusion
Voriconazole is a potent, broad-spectrum antifungal agent that plays a critical role in the treatment of serious and invasive fungal infections. Its efficacy is rooted in the targeted inhibition of ergosterol biosynthesis, a pathway essential for fungal cell viability. A comprehensive understanding of its activity, supported by standardized in vitro susceptibility data and validated by in vivo experimental models, is crucial for its appropriate clinical use and for the continued development of new antifungal strategies. The methodologies described herein represent the foundational tools used by researchers to characterize the spectrum and potency of such vital therapeutic agents.
References
- 1. Voriconazole - Wikipedia [en.wikipedia.org]
- 2. Voriconazole: a broad spectrum triazole for the treatment of serious and invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. academic.oup.com [academic.oup.com]
A Technical Guide to the Discovery and Screening of Antifungal Agent 100
Audience: Researchers, Scientists, and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1][2] The development of novel antifungal agents is crucial to address this unmet medical need.[3][4] This technical guide outlines the comprehensive discovery and screening process for a promising new candidate, "Antifungal Agent 100," from initial high-throughput screening to preclinical in vivo evaluation.
Section 1: High-Throughput Screening (HTS) and Hit Identification
The discovery process commences with a High-Throughput Screening (HTS) campaign to identify initial "hits" from a large and diverse compound library.[1] The primary HTS is typically a cell-based assay designed to measure the inhibition of fungal growth. This phenotypic screening approach is unbiased and has been the source of many first-in-class medicines.
The workflow begins with the screening of a large chemical library against a clinically relevant fungal pathogen, such as Candida albicans or Aspergillus fumigatus. Compounds demonstrating significant growth inhibition compared to controls are flagged as primary hits.
Table 1: HTS Hit Summary for this compound
| Parameter | Value | Description |
|---|---|---|
| Library Screened | 250,000 Compounds | A diverse chemical library from public and private domains. |
| Primary Hit Rate | 0.8% | Percentage of compounds showing >50% inhibition in the primary screen. |
| Confirmed Hits | 350 | Hits confirmed through dose-response analysis. |
| Selected Lead Series | 5 | Chemical scaffolds chosen for further development based on potency and structure. |
| Resulting Candidate | This compound | The lead candidate selected from the most promising series. |
Section 2: In Vitro Characterization and Hit Confirmation
Confirmed hits undergo a battery of secondary assays to characterize their antifungal properties and prioritize them for further development. Key assessments include determining the Minimum Inhibitory Concentration (MIC), evaluating the spectrum of activity against a panel of fungal pathogens, and assessing cytotoxicity against mammalian cells to establish a selectivity index.
Antifungal Susceptibility Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is the standard method for determining the MIC of antifungal agents.
Table 2: In Vitro Antifungal Susceptibility (MIC) of this compound MIC values are represented as MIC₅₀, the concentration at which 50% of isolates are inhibited.
| Fungal Species | This compound (μg/mL) | Fluconazole (μg/mL) | Amphotericin B (μg/mL) |
|---|---|---|---|
| Candida albicans | 0.5 | 0.5 | 0.25 |
| Candida glabrata (Fluconazole-R) | 1.0 | 64 | 0.5 |
| Candida auris | 0.25 | >64 | 1.0 |
| Cryptococcus neoformans | 0.125 | 4.0 | 0.25 |
| Aspergillus fumigatus | 2.0 | >64 | 0.5 |
Cytotoxicity Assessment
An ideal antifungal agent should exhibit high potency against fungal pathogens while demonstrating minimal toxicity to host cells. Cytotoxicity is often evaluated using in vitro assays with various human cell lines.
Table 3: In Vitro Cytotoxicity Profile of this compound IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | IC₅₀ (μg/mL) | Selectivity Index (SI) vs. C. albicans |
|---|---|---|
| HepG2 (Human Liver) | > 128 | > 256 |
| HEK293 (Human Kidney) | > 128 | > 256 |
| A549 (Human Lung) | 96 | 192 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination Adapted from CLSI M27 guidelines.
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar. Suspend fresh colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cell lines (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Reagent: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value by plotting the percentage of cell viability against the drug concentration.
Section 3: Target Identification and Mechanism of Action
Identifying the molecular target of a novel antifungal is critical. Fungal-specific proteins or pathways that are absent in the host organism are ideal drug targets. Common targets include enzymes involved in cell wall synthesis, the ergosterol biosynthesis pathway, and essential signaling cascades.
The ergosterol biosynthesis pathway is a well-established target for the azole class of antifungals. A hypothetical mechanism for this compound could involve the inhibition of a key enzyme in this pathway, leading to membrane disruption and fungal cell death.
Section 4: Lead Optimization
Lead optimization is an iterative process where the chemical structure of a "hit" compound is systematically modified to improve its pharmacological properties. The goal is to enhance potency, selectivity, and pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties while minimizing off-target effects.
This cycle involves medicinal chemists synthesizing new analogs, which are then re-evaluated in biological assays. This structure-activity relationship (SAR) analysis guides the design of the next generation of compounds, ultimately leading to a preclinical candidate.
Section 5: In Vivo Efficacy Assessment
Promising lead compounds must be evaluated in animal models of infection to assess their in vivo efficacy. These models are critical for predicting the potential therapeutic effect in humans. A common model for systemic fungal infections is the murine model of disseminated candidiasis.
Table 4: In Vivo Efficacy of this compound in a Murine Systemic Candidiasis Model
| Treatment Group | Dose (mg/kg) | Survival Rate at Day 14 (%) | Kidney Fungal Burden (log CFU/g) |
|---|---|---|---|
| Vehicle Control | - | 0% | 6.8 ± 0.5 |
| This compound | 10 | 80% | 3.2 ± 0.4 |
| This compound | 20 | 100% | 2.1 ± 0.3 |
| Fluconazole | 20 | 90% | 2.5 ± 0.3 |
Protocol 3: Murine Model of Systemic Candidiasis
-
Immunosuppression (Optional): To establish a robust infection, mice may be immunosuppressed using agents like cyclophosphamide prior to infection.
-
Infection: Mice are infected via lateral tail vein injection with a standardized inoculum of C. albicans (e.g., 1 x 10⁶ CFU/mouse).
-
Treatment: Treatment with this compound (administered orally or intraperitoneally) begins 24 hours post-infection and continues for a defined period (e.g., 7 days). A vehicle control group and a positive control group (e.g., fluconazole) are included.
-
Monitoring: Animals are monitored daily for signs of illness and survival is recorded for 14-21 days.
-
Fungal Burden Assessment: A subset of animals is euthanized at specific time points. Organs (typically kidneys) are harvested, homogenized, and plated on selective agar to quantify the fungal load (CFU/gram of tissue).
Conclusion
The discovery and screening of this compound illustrates a systematic, multi-phase process that is essential for the development of new anti-infective therapies. Through a rigorous cascade of in vitro and in vivo evaluations, this process identifies candidates with potent antifungal activity and favorable safety profiles. This compound has demonstrated a promising broad-spectrum activity, high selectivity, and significant in vivo efficacy, marking it as a strong candidate for further preclinical and clinical development.
References
Technical Guide: Efficacy and Mechanism of Action of Antifungal Agent 100 (Boscalid) Against Sclerotinia sclerotiorum
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Sclerotinia sclerotiorum is a devastating plant pathogen with a wide host range, causing significant economic losses in agriculture. Effective management strategies often rely on the application of fungicides. This technical guide provides a comprehensive overview of the antifungal activity of a representative succinate dehydrogenase inhibitor (SDHI), herein referred to as Antifungal Agent 100 (Boscalid), against Sclerotinia sclerotiorum. This document details the agent's mechanism of action, presents quantitative efficacy data, outlines key experimental protocols for its evaluation, and visualizes its mode of action and experimental workflows.
Introduction to this compound (Boscalid)
This compound (Boscalid) is a broad-spectrum nicotinamide fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1] It demonstrates high efficacy against a wide range of fungal pathogens, including Sclerotinia sclerotiorum, the causal agent of white mold and stem rot in various crops.[2] Its primary mode of action is the disruption of the fungal mitochondrial respiratory chain, leading to the inhibition of crucial cellular processes and ultimately, fungal death.[1][2] Boscalid provides excellent preventive effects and has been shown to be effective against fungal spore germination, germ tube elongation, and mycelial growth.[1]
Mechanism of Action
This compound (Boscalid) targets Complex II (succinate-coenzyme Q reductase) in the mitochondrial electron transport chain. By inhibiting the enzyme succinate dehydrogenase, it blocks the conversion of succinate to fumarate in the Krebs cycle. This disruption of cellular respiration leads to a severe reduction in ATP production, depriving the fungal cells of the necessary energy for growth and proliferation. Microscopic observations have revealed that exposure to Boscalid can cause deformities in the mitochondria of S. sclerotiorum hyphae.
Caption: Mechanism of action of this compound (Boscalid).
Quantitative Efficacy Data
The in vitro efficacy of this compound (Boscalid) against Sclerotinia sclerotiorum has been quantified through various studies. The following tables summarize key findings on mycelial growth inhibition.
Table 1: EC₅₀ Values for Mycelial Growth Inhibition
The EC₅₀ value represents the effective concentration of the agent that inhibits 50% of the mycelial growth.
| Study Reference | Isolate Collection Period | Number of Isolates | Mean EC₅₀ (µg/mL) |
| Hu et al. | 2008 | 76 | 0.0383 |
| Hu et al. | 2014 | 77 | 0.0395 |
| Jabnoun-Khiareddine et al. | N/A | N/A | 1.23 |
Note: Variability in EC₅₀ values can be attributed to differences in isolate sensitivity and experimental conditions.
Table 2: Inhibition of Mycelial Growth at Various Concentrations
This table presents the percentage of mycelial growth inhibition at specific concentrations of this compound (Boscalid).
| Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Species | Study Reference |
| 0.1 | 40 - 47 | S. sclerotiorum | Matheron & Porchas |
| 1.0 | ~77 | S. sclerotiorum | Matheron & Porchas |
| 0.01 | 1 - 16 | S. minor | Matheron & Porchas |
| 0.1 | 25 | S. sclerotiorum | Lehner et al. |
Interestingly, some studies have reported a hormetic effect, where very low concentrations of Boscalid (e.g., 0.0005 to 0.002 µg/mL) can slightly stimulate mycelial growth and virulence. However, at agriculturally relevant concentrations, the inhibitory effect is dominant.
Experimental Protocols
The following protocols are standard methods for evaluating the in vitro efficacy of antifungal agents against Sclerotinia sclerotiorum.
In Vitro Antifungal Susceptibility Testing (Poisoned Food Technique)
This method is widely used to determine the effect of a fungicide on the mycelial growth of a fungus.
Objective: To determine the EC₅₀ value and mycelial growth inhibition of this compound against S. sclerotiorum.
Materials:
-
Pure culture of Sclerotinia sclerotiorum (actively growing on PDA)
-
Potato Dextrose Agar (PDA) medium
-
This compound (Boscalid) stock solution (e.g., in DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator set at 20-25°C
-
Dimethyl sulfoxide (DMSO) as a solvent control
-
Laminar flow hood
Procedure:
-
Preparation of Fungicide-Amended Media: a. Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten PDA to 45-50°C in a water bath. c. Prepare a stock solution of this compound in DMSO. d. Add the required aliquots of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0, 10, 100 µg/mL). Ensure the final concentration of DMSO does not exceed 0.1% in the media, as it can have an inhibitory effect. e. Prepare a control plate containing PDA with the same concentration of DMSO used in the treatment plates. f. Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify in a laminar flow hood.
-
Inoculation: a. Using a sterile 5 mm cork borer, cut mycelial plugs from the margin of an actively growing (3-4 days old) S. sclerotiorum culture. b. Place one mycelial plug, with the mycelium-side down, onto the center of each fungicide-amended and control PDA plate.
-
Incubation: a. Seal the Petri dishes with paraffin film. b. Incubate the plates in the dark at 20-25°C.
-
Data Collection and Analysis: a. Measure the colony diameter (in two perpendicular directions) of the fungal growth on the control plates until the mycelium almost covers the entire plate. b. At the same time point, measure the colony diameters for all fungicide-amended plates. c. Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony on the control plate and 'dt' is the average diameter of the colony on the treated plate. d. The EC₅₀ value is calculated by performing a probit analysis or non-linear regression of the inhibition percentages against the logarithm of the fungicide concentrations.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Sclerotia Formation and Viability Assay
This protocol assesses the agent's effect on the formation and germination of sclerotia, the hardy survival structures of S. sclerotiorum.
Objective: To evaluate the impact of this compound on the number, weight, and viability of sclerotia.
Procedure:
-
Sclerotia Formation: a. Follow steps 1 and 2 of the protocol for in vitro susceptibility testing. b. Incubate the plates in darkness at 20-25°C for an extended period (e.g., 21 days) to allow for the formation of sclerotia. c. After the incubation period, count the number of sclerotia per plate and measure their total dry weight.
-
Sclerotial Viability (Germination): a. Harvest sclerotia from a non-treated culture. b. Surface-sterilize the sclerotia (e.g., with a dilute sodium hypochlorite solution followed by sterile water rinses). c. Prepare solutions of this compound at various concentrations. d. Dip the surface-sterilized sclerotia in the fungicide solutions for a defined period (e.g., 5 or 15 minutes). e. Place the treated sclerotia on a suitable medium (e.g., water agar or PDA) and incubate. f. Monitor for myceliogenic germination over several days and compare the germination rates to a control group dipped in sterile water.
Conclusion
This compound (Boscalid) is a potent inhibitor of Sclerotinia sclerotiorum. Its well-defined mechanism of action, targeting mitochondrial Complex II, provides a strong basis for its fungicidal activity. Quantitative data consistently demonstrate its ability to inhibit mycelial growth at low concentrations. The standardized protocols outlined in this guide offer robust methods for the continued evaluation of this and other novel antifungal compounds. For effective and sustainable disease management, it is crucial to consider factors such as the potential for resistance development and the observed hormetic effects at sublethal concentrations.
References
An In-depth Technical Guide on the Antifungal Agent Ilicicolin H and its Impact on Mitochondrial Respiration
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive technical overview of the antifungal agent Ilicicolin H, with a specific focus on its mechanism of action targeting mitochondrial respiration. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Introduction
Ilicicolin H is a natural product, a polyketide-nonribosomal peptide synthase (NRPS) hybrid, originally isolated from the fungus Gliocadium roseum.[1] It has demonstrated potent, broad-spectrum antifungal activity against a range of pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus.[1][2][3] Notably, its efficacy extends to fluconazole-resistant strains of Candida albicans.[4] The primary mechanism of action of Ilicicolin H is the highly selective inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. This targeted disruption of mitochondrial respiration leads to a cascade of events culminating in fungal cell death.
Quantitative Data
The following tables summarize the key quantitative data regarding the antifungal efficacy and mitochondrial inhibitory activity of Ilicicolin H.
Table 1: In Vitro Antifungal Activity of Ilicicolin H (MIC in µg/mL)
| Fungal Strain | Ilicicolin H MIC (µg/mL) | Caspofungin MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (MY 1055) | 0.04 | 0.25 | 0.25 | 0.5 |
| Candida albicans (MY 2301, Fluconazole-resistant) | 0.31 | 0.5 | 0.5 | >64 |
| Candida glabrata (CLY 574) | 0.63 | 0.5 | 0.4 | >64 |
| Candida krusei (CLY 549) | 0.01 | 1 | 0.5 | 16 |
| Cryptococcus neoformans | 0.1 - 1.56 | Not Reported | Not Reported | Not Reported |
| Aspergillus fumigatus | 0.08 | Not Reported | Not Reported | Not Reported |
Data sourced from Singh et al., 2012.
Table 2: Inhibitory Activity of Ilicicolin H on Mitochondrial Respiration
| Parameter | Fungal Species/Source | Value |
| IC50 for Ubiquinol-Cytochrome c Reductase (Complex III) Activity | Saccharomyces cerevisiae | 3-5 nM |
| Bovine | 200-250 nM | |
| IC50 for NADH:Cytochrome c Oxidoreductase | Candida albicans | 0.8 ng/mL |
| Rat Liver | 1500 ng/mL | |
| Rhesus Liver | 500 ng/mL | |
| Inhibition of Whole Cell Oxygen Consumption | S. cerevisiae and C. albicans | 100% at 0.003 µg/mL |
| IC50 for Substrate-Dependent Oxygen Consumption in Coupled Mitochondria (S. cerevisiae) | ||
| Complex I-III (Ethanol) | 0.008 µg/mL | |
| Complex I-III (Glycerol-3-phosphate) | 0.02 µg/mL | |
| Complex I-III (NADH) | 0.08 µg/mL | |
| Complex II-III (Succinate) | 1.0 µg/mL | |
| Complex IV (Ascorbate/TMPD) | >10.0 µg/mL |
Data compiled from multiple sources.
Mechanism of Action
Ilicicolin H exerts its antifungal effect by specifically targeting and inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. It binds to the Qn site (quinone reduction site) of cytochrome b, a key subunit of Complex III. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, a crucial step in the generation of the proton gradient across the inner mitochondrial membrane. The disruption of the electron transport chain leads to the collapse of the mitochondrial membrane potential, a halt in ATP synthesis, and ultimately, fungal cell death. Ilicicolin H exhibits a high degree of selectivity for the fungal cytochrome bc1 complex, with over 1000-fold greater potency against the fungal enzyme compared to its mammalian counterpart.
Caption: Mechanism of action of Ilicicolin H on the fungal mitochondrial electron transport chain.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the antifungal and mitochondrial inhibitory properties of Ilicicolin H.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Ilicicolin H against various fungal strains.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline or RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of Ilicicolin H in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of Ilicicolin H in a 96-well microtiter plate containing RPMI-1640 medium to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Ilicicolin H that causes a significant inhibition of visible fungal growth compared to the positive control.
-
Caption: Experimental workflow for antifungal susceptibility testing using the broth microdilution method.
Measurement of Mitochondrial Oxygen Consumption
This protocol measures the effect of Ilicicolin H on the oxygen consumption rate (OCR) of isolated fungal mitochondria using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros O2k).
-
Isolation of Mitochondria:
-
Grow fungal cells in a medium containing a non-fermentable carbon source (e.g., glycerol) to promote mitochondrial development.
-
Harvest the cells and generate spheroplasts using lytic enzymes.
-
Homogenize the spheroplasts and isolate mitochondria by differential centrifugation.
-
-
Respirometry Assay:
-
Calibrate the oxygen electrode with air-saturated respiration buffer.
-
Add a known amount of isolated mitochondria to the chamber.
-
Sequentially add substrates and inhibitors to measure the activity of different respiratory chain complexes:
-
Complex I-driven respiration: Add NADH or glutamate/malate.
-
Complex II-driven respiration: Add succinate (in the presence of a Complex I inhibitor like rotenone).
-
Complex IV-driven respiration: Add ascorbate/TMPD (in the presence of a Complex III inhibitor like antimycin A).
-
-
Introduce Ilicicolin H at various concentrations to determine its inhibitory effect on the OCR for each complex.
-
Record the OCR in real-time.
-
-
Data Analysis:
-
Calculate the percentage inhibition of OCR at different concentrations of Ilicicolin H to determine the IC50 values.
-
Caption: Experimental workflow for measuring mitochondrial oxygen consumption.
Conclusion
Ilicicolin H is a potent antifungal agent with a well-defined mechanism of action targeting a crucial component of fungal mitochondrial respiration. Its high selectivity for the fungal cytochrome bc1 complex makes it a promising candidate for further drug development. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel antifungal therapies. Further research may focus on optimizing the pharmacokinetic properties of Ilicicolin H to enhance its in vivo efficacy.
References
- 1. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Antifungal Agent 100
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for determining the in vitro susceptibility of various fungal isolates to "Antifungal agent 100," a novel investigational compound. The methodologies described herein are based on the internationally recognized standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these standardized procedures is critical for generating reproducible and comparable data, which is essential for the evaluation of new antifungal agents in a research and drug development setting.
The primary method detailed is the broth microdilution assay, which is the gold-standard for determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after a specified incubation period. This quantitative measure is a key parameter for assessing the potency of a new antifungal compound and for monitoring the emergence of drug-resistant fungal strains.
Core Principles of Antifungal Susceptibility Testing
In vitro antifungal susceptibility testing (AFST) aims to predict the in vivo efficacy of an antifungal agent. The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the antifungal agent in a liquid growth medium. The MIC is then determined by visual inspection or spectrophotometric reading after a defined incubation period. Standardization of key variables such as the growth medium, inoculum size, incubation time, and temperature is paramount for the accuracy and reproducibility of the results.
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., Candida spp.)
This protocol is adapted from CLSI document M27 and EUCAST definitive document E.Def 7.3.1.
1. Preparation of this compound Stock Solution:
-
a. Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]). The choice of solvent should be based on the solubility of the compound.
-
b. The final concentration of the solvent in the test wells should not exceed 1% (v/v), as higher concentrations may inhibit fungal growth.
2. Preparation of Microdilution Plates:
-
a. Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).
-
b. Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate. The final concentration range should typically span from 0.016 to 16 µg/mL, but may be adjusted based on the expected potency of this compound.
-
c. Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).
3. Fungal Inoculum Preparation:
-
a. Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.
-
b. Prepare a suspension of fungal colonies in sterile saline.
-
c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10^6 cells/mL.
-
d. Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
4. Inoculation and Incubation:
-
a. Add 100 µL of the final diluted inoculum to each well of the microtiter plate (except the sterility control well). This will bring the total volume in each well to 200 µL.
-
b. Seal the plate and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.
5. Endpoint Determination (MIC Reading):
-
a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.
-
b. The endpoint can be read visually or with a microplate reader at a wavelength of 530 nm.
Protocol 2: Broth Microdilution Susceptibility Testing for Molds (e.g., Aspergillus spp.)
This protocol is adapted from CLSI document M38 and EUCAST definitive document E.Def 9.3.1.
1. Preparation of this compound and Microdilution Plates:
-
Follow steps 1 and 2 from Protocol 1.
2. Fungal Inoculum Preparation:
-
a. Grow the mold isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.
-
b. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
-
c. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
d. Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration in the test wells of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. A hemocytometer or spectrophotometer can be used for standardization.
3. Inoculation and Incubation:
-
a. Follow step 4 from Protocol 1.
-
b. Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
4. Endpoint Determination (MIC Reading):
-
a. For most antifungal agents, the MIC is defined as the lowest concentration that shows complete inhibition of growth.
-
b. For some agent-mold combinations, a minimum effective concentration (MEC) may be determined, which is the lowest concentration leading to the growth of small, rounded, compact hyphae.
Data Presentation
Quantitative data from susceptibility testing should be presented in a clear, tabular format for easy comparison. The following tables provide examples of how to summarize the in vitro activity of this compound.
Table 1: In Vitro Susceptibility of this compound against a Panel of Fungal Pathogens
| Fungal Species | Strain ID | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 1 (QC) | 0.25 | 0.25 | 0.25 |
| Clinical Isolate 1 | 1 | 0.5 | 0.5 | 0.5 | |
| Clinical Isolate 2 | 1 | 0.25 | 0.25 | 0.25 | |
| Candida glabrata | ATCC 90030 | 1 (QC) | 1 | 1 | 1 |
| Clinical Isolate 1 | 1 | 2 | 2 | 2 | |
| Clinical Isolate 2 | 1 | 1 | 1 | 1 | |
| Aspergillus fumigatus | ATCC 204305 | 1 (QC) | 0.125 | 0.125 | 0.125 |
| Clinical Isolate 1 | 1 | 0.25 | 0.25 | 0.25 | |
| Clinical Isolate 2 | 1 | 0.125 | 0.125 | 0.125 | |
| Cryptococcus neoformans | ATCC 90112 | 1 (QC) | 0.5 | 0.5 | 0.5 |
| Clinical Isolate 1 | 1 | 1 | 1 | 1 |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. For a small number of isolates, these values are the same as the individual MICs.
Table 2: Quality Control (QC) Ranges for this compound
| QC Strain | Acceptable MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | 0.125 - 0.5 |
| Candida krusei ATCC 6258 | 2 - 8 |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the MIC using the broth microdilution method.
Diagram 2: Representative Antifungal Signaling Pathway - Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of the ergosterol biosynthesis pathway by a hypothetical antifungal agent.
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Agent 100
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections, coupled with increasing antifungal resistance, underscores the critical need for the development and accurate evaluation of novel antifungal compounds. A cornerstone of in vitro assessment is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3] This document provides a detailed protocol for determining the MIC of a novel compound, designated "Antifungal Agent 100," using the broth microdilution method. This protocol is harmonized with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of data.[4][5]
The broth microdilution method is a widely accepted technique for antifungal susceptibility testing, involving the exposure of a standardized fungal inoculum to serial dilutions of the antifungal agent in a liquid medium. The results of this assay are fundamental for preclinical assessment, guiding further development of promising antifungal candidates.
Hypothetical Mode of Action of this compound
To provide a comprehensive framework for this protocol, we will hypothesize a mode of action for this compound. Let us assume that this compound belongs to a novel class of glucan synthase inhibitors. Similar to echinocandins, it is presumed to disrupt the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell death. This proposed mechanism will inform the interpretation of the MIC endpoint.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the CLSI document M27 for yeasts and M38 for filamentous fungi.
1. Materials and Reagents
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (pH 7.0)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile, pyrogen-free water
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Multi-channel pipette
-
Incubator (35°C)
2. Preparation of Fungal Inoculum
-
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this stock suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
For Filamentous Fungi (e.g., Aspergillus fumigatus):
-
Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until adequate conidiation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^6 conidia/mL by counting with a hemocytometer or using a spectrophotometer.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
3. Preparation of this compound Dilutions
-
Prepare a working stock solution of this compound in RPMI 1640 medium. The initial concentration should be at least twice the highest final concentration to be tested.
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of this compound.
-
Add 100 µL of RPMI 1640 medium to wells in columns 2 through 11.
-
Add 200 µL of the working stock solution (at 2x the highest desired final concentration) to the wells in column 12.
-
Transfer 100 µL from the wells in column 12 to the corresponding wells in column 11. Mix thoroughly by pipetting up and down.
-
Repeat this serial dilution process across the plate to column 2. Discard the final 100 µL from column 2.
-
Column 1 will serve as the growth control (drug-free). An additional well should be left uninoculated to serve as a sterility control.
4. Inoculation and Incubation
-
Add 100 µL of the standardized fungal inoculum to each well from columns 1 to 12. This will bring the final volume in each well to 200 µL and dilute the antifungal concentrations to their final desired values.
-
Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at 35°C. Incubation times are typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
5. Endpoint Determination (Reading the MIC)
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control well.
-
For agents like azoles, a ≥50% reduction in turbidity is often used as the endpoint. For polyenes like amphotericin B, a complete inhibition of growth (≥90%) is the standard.
-
Given the hypothetical mechanism of this compound as a glucan synthase inhibitor (similar to echinocandins), the MIC should be read as the lowest concentration where there is a significant reduction in growth (e.g., ≥50% inhibition). For some filamentous fungi, the Minimum Effective Concentration (MEC), characterized by the growth of small, rounded, compact hyphae, may be the more appropriate endpoint.
-
The MIC can be read visually or with a microplate reader at 600 nm.
Data Presentation
The results of the MIC assay should be summarized in a clear and structured table. This allows for easy comparison of the activity of this compound against different fungal isolates.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Pathogens.
| Fungal Isolate | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.03 - 2 | 0.25 | 1 |
| Candida glabrata | ATCC 90030 | 0.125 - 8 | 1 | 4 |
| Candida parapsilosis | ATCC 22019 | 0.5 - 16 | 2 | 8 |
| Aspergillus fumigatus | ATCC 204305 | 0.015 - 1 | 0.125 | 0.5 |
| Cryptococcus neoformans | ATCC 90112 | 0.25 - 4 | 0.5 | 2 |
MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.
Visualizations
Diagram 1: Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC testing method.
Diagram 2: Logical Relationship of MIC Determination
Caption: Logical flow for determining the MIC endpoint.
References
- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assay for Antifungal Agent 100
Introduction
Antifungal Agent 100 is a novel investigational compound with potential broad-spectrum activity against pathogenic fungi. The development of robust and reliable cell-based assays is critical for determining its potency, mechanism of action, and spectrum of activity. This document provides a detailed protocol for a cell-based assay to evaluate the in vitro efficacy of this compound against Candida albicans, a common human fungal pathogen. The described assay is based on the widely used broth microdilution method, which determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Principle of the Assay
This assay measures the ability of this compound to inhibit the growth of Candida albicans in a liquid culture medium. A standardized suspension of yeast cells is exposed to a serial dilution of the compound. After a defined incubation period, fungal growth is assessed by measuring the optical density of the culture. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the untreated control.
Materials and Reagents
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer (plate reader)
-
Sterile, pyrogen-free water
-
0.85% Saline, sterile
-
Vortex mixer
-
Hemocytometer or spectrophotometer for cell counting
Experimental Protocols
Preparation of Fungal Inoculum
-
Streak the Candida albicans strain onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to obtain isolated colonies.
-
Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline.
-
Vortex the suspension for 15 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This can be done by measuring the absorbance at 530 nm and adjusting to a range of 0.08 to 0.10.
-
Dilute the adjusted fungal suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.
Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Perform a serial two-fold dilution of the stock solution in RPMI 1640 medium to create a range of working concentrations. For example, to test concentrations from 64 µg/mL to 0.0625 µg/mL, prepare a starting concentration of 128 µg/mL in the medium.
-
In a 96-well plate, add 100 µL of each working concentration of this compound to the appropriate wells.
Assay Procedure
-
To each well containing 100 µL of the diluted this compound, add 100 µL of the prepared fungal inoculum. This will bring the final volume in each well to 200 µL and halve the drug concentration to the desired final test range.
-
Include the following controls on each plate:
-
Growth Control: 100 µL of RPMI 1640 medium + 100 µL of fungal inoculum (no drug).
-
Sterility Control: 200 µL of RPMI 1640 medium (no drug, no inoculum).
-
Solvent Control: 100 µL of RPMI 1640 medium containing the highest concentration of DMSO used + 100 µL of fungal inoculum.
-
-
Incubate the plates at 35°C for 24-48 hours.
-
After incubation, measure the optical density (OD) at 530 nm using a microplate reader.
Data Analysis
-
Subtract the OD of the sterility control from all other wells to correct for background absorbance.
-
Calculate the percentage of growth inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [(OD_test_well / OD_growth_control_well) * 100]
-
The MIC is determined as the lowest concentration of this compound that results in at least 50% growth inhibition (MIC-2) or 90% growth inhibition (MIC-1) compared to the growth control.
Data Presentation
The results of the assay can be summarized in the following tables.
Table 1: Raw Optical Density (OD) Data at 530 nm
| This compound (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean OD |
| 64 | 0.052 | 0.055 | 0.053 | 0.053 |
| 32 | 0.058 | 0.061 | 0.059 | 0.059 |
| 16 | 0.075 | 0.072 | 0.078 | 0.075 |
| 8 | 0.110 | 0.115 | 0.112 | 0.112 |
| 4 | 0.250 | 0.255 | 0.248 | 0.251 |
| 2 | 0.480 | 0.485 | 0.475 | 0.480 |
| 1 | 0.850 | 0.855 | 0.845 | 0.850 |
| 0.5 | 0.910 | 0.915 | 0.905 | 0.910 |
| Growth Control (0) | 0.920 | 0.925 | 0.915 | 0.920 |
| Sterility Control | 0.050 | 0.051 | 0.049 | 0.050 |
Table 2: Percentage of Growth Inhibition and MIC Determination
| This compound (µg/mL) | Mean Corrected OD | % Growth Inhibition |
| 64 | 0.003 | 99.7% |
| 32 | 0.009 | 99.0% |
| 16 | 0.025 | 97.1% |
| 8 | 0.062 | 92.9% |
| 4 | 0.201 | 76.9% |
| 2 | 0.430 | 50.6% |
| 1 | 0.800 | 12.6% |
| 0.5 | 0.860 | 6.9% |
| Growth Control (0) | 0.870 | 0.0% |
Conclusion from Data: The MIC-2 (≥50% inhibition) for this compound against Candida albicans is determined to be 2 µg/mL . The MIC-1 (≥90% inhibition) is determined to be 8 µg/mL .
Visualizations
Signaling Pathway
Many antifungal agents, such as the azole class, target the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. A simplified representation of this pathway and the inhibitory action of such agents is shown below.
Caption: Simplified ergosterol biosynthesis pathway and the inhibitory target of azole-like antifungal agents.
Experimental Workflow
The following diagram illustrates the key steps in the cell-based assay for determining the antifungal activity of this compound.
Caption: Workflow for the antifungal susceptibility testing of this compound.
Application Notes & Protocols for In Vivo Formulation of Antifungal Agent 100
These application notes provide a comprehensive guide for the formulation and in vivo evaluation of "Antifungal Agent 100" (AF-100), a novel, poorly water-soluble investigational compound. The following protocols are designed for researchers in drug development and pharmacology to facilitate preclinical efficacy and toxicology studies.
Physicochemical Properties and Solubility Profile of AF-100
A thorough understanding of the physicochemical properties of AF-100 is critical for developing a stable and bioavailable formulation. AF-100 is a weakly basic compound with high lipophilicity, contributing to its low aqueous solubility. A preliminary solubility screening was conducted to identify suitable excipients for an oral and intravenous formulation.
Table 1: Solubility of AF-100 in Various Pharmaceutical Vehicles
| Vehicle/Excipient | Category | Solubility (mg/mL) at 25°C | Suitability Notes |
| Deionized Water | Aqueous Vehicle | < 0.001 | Unsuitable as a primary solvent. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | < 0.001 | Unsuitable for direct formulation. |
| Ethanol, Absolute | Co-solvent | 15.2 | Potential co-solvent; hemolysis risk at high concentrations. |
| Propylene Glycol (PG) | Co-solvent | 25.8 | Good solubilizing agent for oral and IV formulations. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 45.5 | Excellent solubilizer; suitable for oral and IV use. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | > 100 | High solubility; potential for toxicity in vivo. Use should be minimized. |
| Solutol® HS 15 (Kolliphor® HS 15) | Non-ionic Surfactant | 85.3 | Effective solubilizer and emulsifier. Suitable for IV formulations. |
| Cremophor® EL (Kolliphor® EL) | Non-ionic Surfactant | 92.1 | High solubilizing capacity; associated with hypersensitivity reactions. |
| Tween® 80 (Polysorbate 80) | Non-ionic Surfactant | 30.7 | Common surfactant for oral and parenteral formulations. |
| Captisol® (Sulfobutylether-β-cyclodextrin) | Complexing Agent | 55.0 (at 30% w/v) | Forms inclusion complexes to enhance solubility; suitable for IV use. |
| Corn Oil | Lipid Vehicle | 2.1 | Suitable for oral lipid-based formulations. |
Recommended Formulation Protocols
Based on the solubility data, two primary formulation strategies are recommended: a Solubilized Surfactant-based formulation for intravenous (IV) administration and a Co-solvent/Surfactant system for oral (PO) gavage.
Protocol for Preparation of AF-100 for Intravenous (IV) Administration (10 mg/mL)
This protocol utilizes a combination of a non-ionic surfactant and a co-solvent to achieve a clear, sterile solution suitable for intravenous injection in rodent models.
Materials and Equipment:
-
This compound (AF-100) powder
-
Solutol® HS 15
-
Propylene Glycol (PG)
-
Sterile Water for Injection (WFI)
-
Sterile, depyrogenated glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Sterile 0.22 µm syringe filters
Procedure:
-
Vehicle Preparation: In a sterile vial, combine 20% (w/v) Solutol® HS 15 and 10% (w/v) Propylene Glycol.
-
Solubilization: Add Sterile WFI to bring the total volume to 80% of the final desired volume. Gently warm the mixture to 40-50°C while stirring to ensure complete dissolution of the excipients.
-
Drug Incorporation: Slowly add the accurately weighed AF-100 powder (10 mg for each mL of final volume) to the warm vehicle under continuous stirring.
-
Complete Dissolution: Continue stirring at 40-50°C until the AF-100 is completely dissolved and the solution is clear. This may take 30-60 minutes.
-
Final Volume Adjustment: Cool the solution to room temperature. Adjust to the final volume with Sterile WFI.
-
Sterile Filtration: Aseptically filter the final solution through a sterile 0.22 µm syringe filter into a sterile, depyrogenated final container.
-
Quality Control: Visually inspect the final formulation for any precipitation or particulates before use. The formulation should be a clear, slightly viscous solution.
Table 2: Composition of AF-100 Intravenous Formulation
| Component | Concentration (% w/v) | Function |
| This compound | 1.0 | Active Pharmaceutical Ingredient |
| Solutol® HS 15 | 20.0 | Primary Solubilizer / Surfactant |
| Propylene Glycol | 10.0 | Co-solvent |
| Water for Injection | q.s. to 100 | Vehicle |
Protocol for Preparation of AF-100 for Oral (PO) Administration (25 mg/mL)
This protocol creates a stable solution suitable for oral gavage in animal studies, using a GRAS (Generally Recognized as Safe) co-solvent and surfactant system.
Materials and Equipment:
-
This compound (AF-100) powder
-
Polyethylene Glycol 400 (PEG 400)
-
Tween® 80
-
Deionized Water
-
Glass beaker or vial
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Vehicle Preparation: In a glass beaker, combine 60% (v/v) PEG 400 and 5% (v/v) Tween® 80.
-
Drug Incorporation: While stirring, slowly add the accurately weighed AF-100 powder (25 mg for each mL of final volume) to the PEG 400/Tween® 80 mixture.
-
Complete Dissolution: Continue stirring at room temperature until the AF-100 is fully dissolved. Gentle warming (to 35°C) can be used to expedite this process if necessary.
-
Final Volume Adjustment: Add deionized water to adjust to the final desired volume and stir until a homogenous, clear solution is formed.
-
Storage: Store the formulation in a sealed container, protected from light.
Table 3: Composition of AF-100 Oral Formulation
| Component | Concentration (% v/v) | Function |
| This compound | 2.5 (w/v) | Active Pharmaceutical Ingredient |
| PEG 400 | 60.0 | Primary Solvent / Solubilizer |
| Tween® 80 | 5.0 | Surfactant / Wetting Agent |
| Deionized Water | q.s. to 100 | Vehicle |
Experimental Workflows and Biological Pathways
Visualizing the experimental process and the proposed mechanism of action is crucial for study design and interpretation.
Application Notes: Testing "Antifungal Agent 100" Against Resistant Fungi
Introduction
The emergence of antifungal resistance is a significant global health threat, compromising the effective treatment of invasive fungal infections.[1][2] "Antifungal Agent 100" is a novel investigational compound with a unique mechanism of action, demonstrating potent in vitro activity against a broad spectrum of fungal pathogens. These application notes provide detailed protocols for the in vitro susceptibility testing of "this compound" against resistant fungal isolates. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accuracy and reproducibility.[1][3][4]
Principle of the Assays
The protocols outlined below are designed to determine the minimum inhibitory concentration (MIC), assess fungicidal or fungistatic activity, and evaluate potential synergistic interactions of "this compound". These methods include broth microdilution for MIC determination, disk diffusion for qualitative susceptibility, time-kill kinetic assays to assess the rate of fungal killing, and checkerboard assays to evaluate synergistic effects with other antifungal agents.
Detailed Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of "this compound" that inhibits the visible growth of a fungal isolate in vitro.
Materials and Reagents:
-
"this compound" powder
-
Resistant fungal isolates (e.g., azole-resistant Candida albicans, echinocandin-resistant Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Vortex mixer
Procedure:
-
Preparation of "this compound" Stock Solution:
-
Accurately weigh "this compound" powder and dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
-
Preparation of Fungal Inoculum:
-
Yeasts: Subculture the yeast isolate onto a fresh agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours. Select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Molds: Culture the mold isolate on an appropriate agar medium until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.
-
-
Plate Setup:
-
Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the "this compound" working solution (at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as a drug-free growth control, and well 12 serves as a sterility control (uninoculated medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (1-11). The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of "this compound" that causes a significant reduction in fungal growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control well.
-
Data Presentation:
| Fungal Isolate | Resistance Phenotype | "this compound" MIC (µg/mL) | Comparator Antifungal MIC (µg/mL) |
| C. albicans 001 | Fluconazole-resistant | 0.125 | Fluconazole: >64 |
| C. auris 002 | Multidrug-resistant | 0.25 | Fluconazole: >64, Amphotericin B: 2 |
| A. fumigatus 003 | Voriconazole-resistant | 0.5 | Voriconazole: 8 |
| C. glabrata 004 | Echinocandin-resistant | 0.06 | Caspofungin: 4 |
Protocol 2: Disk Diffusion Assay
This method provides a qualitative assessment of the susceptibility of a fungal isolate to "this compound".
Materials and Reagents:
-
"this compound" impregnated paper disks (e.g., 10 µg)
-
Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue dye
-
Sterile cotton swabs
-
Resistant fungal isolates
-
Incubator (35°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a fungal inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate in three directions.
-
Disk Application: Aseptically apply a paper disk impregnated with "this compound" to the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (in mm) around the disk.
Data Presentation:
| Fungal Isolate | Resistance Phenotype | "this compound" Zone of Inhibition (mm) | Comparator Antifungal Zone of Inhibition (mm) |
| C. albicans 001 | Fluconazole-resistant | 22 | Fluconazole: 0 |
| C. auris 002 | Multidrug-resistant | 18 | Fluconazole: 0, Amphotericin B: 10 |
| A. fumigatus 003 | Voriconazole-resistant | 15 | Voriconazole: 6 |
| C. glabrata 004 | Echinocandin-resistant | 25 | Caspofungin: 8 |
Protocol 3: Time-Kill Kinetic Assay
This assay evaluates the fungicidal or fungistatic activity of "this compound" over time.
Materials and Reagents:
-
"this compound"
-
Resistant fungal isolates
-
RPMI 1640 medium
-
Sterile culture tubes
-
Shaking incubator (35°C)
-
Sterile saline
-
Sabouraud Dextrose Agar plates
-
Pipettes and dilution tubes
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension in RPMI 1640 medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
Assay Setup: Prepare culture tubes with RPMI 1640 medium containing "this compound" at various concentrations (e.g., 1x, 4x, and 16x MIC). Include a drug-free growth control.
-
Inoculation and Sampling: Inoculate the tubes with the fungal suspension. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots in sterile saline and plate them onto Sabouraud Dextrose Agar. Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of "this compound". A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
Data Presentation:
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 16x MIC (log10 CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 4.8 | 4.5 | 4.0 |
| 4 | 5.8 | 4.5 | 3.8 | 3.1 |
| 8 | 6.5 | 4.2 | 3.0 | <2.0 (Fungicidal) |
| 12 | 7.2 | 4.0 | <2.0 (Fungicidal) | <2.0 (Fungicidal) |
| 24 | 8.0 | 3.8 (Fungistatic) | <2.0 (Fungicidal) | <2.0 (Fungicidal) |
| 48 | 8.5 | 3.9 (Fungistatic) | <2.0 (Fungicidal) | <2.0 (Fungicidal) |
Protocol 4: Checkerboard Assay for Synergistic Effects
This assay evaluates the interaction between "this compound" and another antifungal agent.
Materials and Reagents:
-
"this compound"
-
Second antifungal agent (e.g., voriconazole)
-
Resistant fungal isolate
-
RPMI 1640 medium
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of serial dilutions of "this compound" (horizontally) and the second antifungal agent (vertically).
-
Inoculation: Inoculate the plate with a standardized fungal inoculum as described in Protocol 1.
-
Incubation and Reading: Incubate the plate and determine the MIC of each drug alone and in combination.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Data Presentation:
| "this compound" (µg/mL) | Voriconazole (µg/mL) | Fungal Growth | FICI | Interpretation |
| 0.5 (MIC alone) | 8 (MIC alone) | - | ||
| 0.125 | 2 | - | 0.5 | Synergy |
| 0.25 | 1 | - | 0.625 | Indifference |
| 0.06 | 4 | - | 0.62 | Indifference |
Visualizations
Caption: Experimental workflow for antifungal susceptibility testing.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of antifungal resistance - Life Worldwide [en.fungaleducation.org]
- 3. testinglab.com [testinglab.com]
- 4. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Studies of Antifungal Agent 100
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents with improved efficacy and safety profiles is therefore a critical area of research. "Antifungal Agent 100" is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of fungal species. These application notes provide detailed protocols for the comprehensive evaluation of the antifungal efficacy of "this compound," ensuring reproducible and comparable data generation for researchers, scientists, and drug development professionals.
The methodologies described herein are aligned with internationally recognized standards, including those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] This document outlines key in vitro assays to determine the fungistatic and fungicidal activity of "this compound," as well as its cytotoxic effects on mammalian cells. Adherence to these standardized protocols is essential for the robust preclinical assessment of this promising new antifungal candidate.
Hypothesized Mechanism of Action
For the purpose of these application notes, we hypothesize that "this compound" disrupts the fungal cell wall integrity by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[2] This mode of action is similar to that of the echinocandin class of antifungals. The inhibition of β-(1,3)-D-glucan synthase leads to a weakened cell wall, making the fungus susceptible to osmotic stress and ultimately leading to cell death.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. This protocol is based on the broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC testing method.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolate(s) to be tested
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline or water
-
Spectrophotometer
-
35°C incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar plate for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in a separate 96-well plate or in tubes.
-
The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Transfer 100 µL of each drug dilution to the corresponding wells of the test microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination (Reading the MIC):
-
The MIC is read visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well. For agents like this compound that target the cell wall, this is often a ≥50% reduction in turbidity.
-
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction of the initial fungal inoculum.
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
Mix the contents of each of these wells.
-
Subculture a 20 µL aliquot from each well onto a suitable agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24–48 hours, or until growth is visible in the control culture.
-
The MFC is the lowest concentration of this compound that results in no more than a few colonies, corresponding to a 99.9% kill rate.
Protocol 3: Time-Kill Assay
Time-kill assays provide information on the rate of antifungal activity.
Procedure:
-
Prepare a fungal suspension in RPMI 1640 medium to a starting inoculum of approximately 10^5 CFU/mL.
-
Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a drug-free growth control.
-
Incubate the cultures at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate onto suitable agar for colony counting.
-
Plot the log10 CFU/mL versus time for each concentration of this compound.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of mammalian cells.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT cytotoxicity assay.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well flat-bottom plates
-
37°C, 5% CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C with 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations.
-
Include wells with untreated cells (viability control) and wells with medium only (background control).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Activity of this compound Against Various Fungal Species
| Fungal Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) |
| Candida albicans | 50 | 0.06 - 1 | 0.125 | 0.5 | 0.125 - 2 |
| Candida glabrata | 50 | 0.125 - 2 | 0.25 | 1 | 0.5 - 4 |
| Candida parapsilosis | 50 | 0.03 - 0.5 | 0.06 | 0.25 | 0.06 - 1 |
| Aspergillus fumigatus | 30 | 0.25 - 4 | 0.5 | 2 | 1 - 8 |
| Cryptococcus neoformans | 30 | 0.125 - 1 | 0.25 | 0.5 | 0.25 - 2 |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | 24 | > 100 |
| 48 | 85.6 | |
| HepG2 | 24 | > 100 |
| 48 | 92.3 |
IC₅₀ is the concentration of the agent that causes a 50% reduction in cell viability.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of "this compound." Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for advancing the development of this novel antifungal candidate. The systematic determination of MIC, MFC, time-kill kinetics, and cytotoxicity will provide a comprehensive understanding of the efficacy and safety profile of "this compound."
References
Application Notes and Protocols: Synergistic Antifungal Activity of Caspofungin (Antifungal Agent 100) in Combination with Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, overcome resistance, and reduce dose-limiting toxicity. These application notes provide a comprehensive overview of the in vitro synergistic interaction between Caspofungin (designated here as Antifungal Agent 100) and Fluconazole against Candida albicans. Caspofungin, an echinocandin, and Fluconazole, a triazole, represent two distinct classes of antifungal agents that target the fungal cell wall and cell membrane, respectively.
Mechanisms of Action and Rationale for Combination
Caspofungin (this compound): Caspofungin is a semi-synthetic lipopeptide that belongs to the echinocandin class of antifungals.[1][2] Its primary mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[1][3][4] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells. By inhibiting this enzyme, Caspofungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. This action is fungicidal against most Candida species.
Fluconazole: Fluconazole is a triazole antifungal agent that targets the fungal cell membrane. Its mechanism involves the selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is a key component in the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Inhibition of lanosterol 14-α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, resulting in the arrest of fungal growth (fungistatic activity).
Synergistic Interaction: The combination of Caspofungin and Fluconazole is hypothesized to be synergistic due to their complementary mechanisms of action. Caspofungin's disruption of the cell wall may increase the permeability of the fungal cell, thereby facilitating the entry of Fluconazole to its target enzyme in the cell membrane. This dual-target approach can lead to a more potent antifungal effect than either agent alone.
Signaling Pathway Diagrams
Figure 1. Mechanism of Action of Caspofungin.
Figure 2. Mechanism of Action of Fluconazole.
Quantitative Data: In Vitro Susceptibility Testing
The synergistic interaction between Caspofungin and Fluconazole can be quantified using the checkerboard microdilution method to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated to define the nature of the interaction.
FICI Calculation: FICI = FIC of Caspofungin + FIC of Fluconazole Where:
-
FIC of Caspofungin = (MIC of Caspofungin in combination) / (MIC of Caspofungin alone)
-
FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
The following tables summarize representative MIC data for Candida albicans (planktonic cells).
| Antifungal Agent | MIC Range (µg/mL) against Planktonic C. albicans |
| Caspofungin (alone) | 0.06 - 0.5 |
| Fluconazole (alone) | 0.25 - 32 |
Table 1. Representative MIC ranges for Caspofungin and Fluconazole against planktonic Candida albicans.
| Combination | MIC of Caspofungin (µg/mL) | MIC of Fluconazole (µg/mL) | FICI | Interaction |
| Example 1 (Synergy) | 0.015 | 0.125 | ≤0.5 | Synergy |
| Example 2 (Synergy) | 0.03 | 0.06 | ≤0.5 | Synergy |
Table 2. Illustrative examples of synergistic interactions between Caspofungin and Fluconazole against planktonic Candida albicans, resulting in a significant reduction in the MIC of both agents.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for broth microdilution antifungal susceptibility testing.
Figure 3. Workflow for Checkerboard Synergy Assay.
Materials:
-
Candida albicans isolate (e.g., ATCC 90028)
-
Caspofungin (this compound) powder
-
Fluconazole powder
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile distilled water or DMSO for drug dissolution
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Incubator (35°C)
Procedure:
-
Drug Stock Solution Preparation:
-
Prepare stock solutions of Caspofungin and Fluconazole at a concentration of 1280 µg/mL in a suitable solvent (e.g., water or DMSO).
-
Prepare intermediate dilutions of each drug at 4 times the final desired highest concentration in RPMI 1640 medium.
-
-
Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Prepare a suspension of yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Checkerboard Plate Setup:
-
Dispense 50 µL of RPMI 1640 into all wells of a 96-well plate.
-
Add 50 µL of the 4x Fluconazole working solution to the first column and perform serial 2-fold dilutions horizontally across the plate.
-
Add 50 µL of the 4x Caspofungin working solution to the first row and perform serial 2-fold dilutions vertically down the plate.
-
This creates a matrix of drug concentrations. Include wells with each drug alone (row and column with no second drug) and a drug-free well for growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared C. albicans inoculum to each well. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C for 24 to 48 hours.
-
-
Determination of MIC and FICI:
-
The MIC is defined as the lowest concentration of the drug (alone or in combination) that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Determine the MIC for Caspofungin alone, Fluconazole alone, and for each combination.
-
Calculate the FICI for each well showing growth inhibition to determine the nature of the interaction.
-
Conclusion
The combination of Caspofungin (this compound) and Fluconazole demonstrates a synergistic effect against Candida albicans in vitro. This synergy is attributed to the distinct and complementary mechanisms of action targeting both the fungal cell wall and cell membrane. The provided protocols offer a standardized method for researchers to evaluate this and other antifungal combinations, which is a critical step in the development of more effective therapies for invasive fungal infections. Further in vivo studies are warranted to confirm the clinical relevance of these in vitro findings.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In vitro activity of Caspofungin combined with Fluconazole on mixed Candida albicans and Candida glabrata biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Antifungal Agent 100" MIC Assays
Welcome to the technical support center for "Antifungal Agent 100." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their Minimum Inhibitory Concentration (MIC) assays for this novel antifungal agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel synthetic compound that functions by selectively inhibiting (1,3)-β-D-glucan synthase. This enzyme is critical for the synthesis of β-glucan, an essential component of the fungal cell wall.[1] By disrupting the integrity of the cell wall, this compound leads to osmotic instability and subsequent fungal cell death.[1]
Q2: What is the spectrum of activity for this compound?
A2: this compound has demonstrated broad-spectrum activity against a wide range of fungal pathogens, including clinically significant yeasts and molds. It is particularly effective against various species of Candida and Aspergillus.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] Stock solutions should be prepared in DMSO and stored at -20°C or lower in small aliquots to prevent degradation from repeated freeze-thaw cycles. To avoid solvent-induced toxicity to the fungal cells, the final concentration of DMSO in the experimental medium should not exceed 1%.
Q4: Are there any known resistance mechanisms to this compound?
A4: While this compound is a novel agent, resistance could potentially emerge through mutations in the target enzyme, (1,3)-β-D-glucan synthase. This is a similar mechanism to that observed with the echinocandin class of antifungals.
Troubleshooting Guide
Q5: I am observing "trailing" or reduced but persistent growth at concentrations above the MIC. How should I interpret these results?
A5: Trailing growth, which is the partial inhibition of growth over an extended range of antifungal concentrations, can occur with azole antifungals. For isolates that show a significant increase in the MIC between 24 and 48-hour readings due to trailing, the 24-hour reading may be more clinically relevant. It is crucial to adhere to a standardized endpoint reading, typically a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
Q6: My MIC values for the same isolate are varying between experiments. What are the potential causes?
A6: Several factors can contribute to inter-assay variability. The most critical factors to standardize are:
-
Inoculum size: Inoculum concentrations of 10³ to 10⁴ CFU/mL generally do not have a marked effect on the MIC, but concentrations of 10⁵ CFU/mL or higher can lead to an abrupt increase in the MIC for some antifungal agents.
-
Incubation time and temperature: A direct relationship often exists between the incubation time and the MIC for fungistatic agents. Incubation temperature can also influence the MIC, especially for fungi with retarded growth at higher temperatures.
-
Composition of the test medium: The type of medium used can significantly impact MIC values.
-
Endpoint reading: Subjectivity in visual reading can be a source of variation. Using a spectrophotometer for a quantitative reading can improve reproducibility.
Q7: I am seeing precipitation of this compound in the wells at higher concentrations. How can I resolve this?
A7: To address precipitation, consider the following:
-
Confirm solubility: Double-check the solubility of this compound in your specific test medium.
-
DMSO concentration: Ensure the final concentration of DMSO is not exceeding 1%.
-
Proper mixing: Ensure the agent is thoroughly mixed in the medium before the addition of the fungal inoculum.
Q8: The fungus is growing poorly or not at all in the growth control wells. What could be the issue?
A8: Poor growth in the control wells can be due to several factors:
-
Inoculum viability: Ensure the fungal culture is fresh and viable. Sub-culturing the yeast or mold prior to inoculum preparation is recommended to ensure the health of the organism.
-
Medium composition: Some fungi may have specific nutritional requirements not met by the standard medium. For instance, supplementing RPMI 1640 with 2% glucose can enhance the growth of some Candida species without significantly altering the MIC.
-
Incubation conditions: Verify that the incubation temperature and duration are optimal for the specific fungal species being tested.
Experimental Protocols
Broth Microdilution MIC Assay (Based on CLSI M27/M38 Guidelines)
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
1. Preparation of Media and Reagents:
-
RPMI-1640 Medium: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0. Sterilize by filtration.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL. Store in aliquots at -20°C or lower.
2. Inoculum Preparation:
-
Yeast (e.g., Candida spp.):
-
Subculture the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies (at least 1 mm in diameter) in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microplate wells.
-
-
Molds (e.g., Aspergillus spp.):
-
Grow the mold on Potato Dextrose Agar at 35°C until sufficient sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent like Tween 20.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.
-
3. Plate Preparation and Inoculation:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create working solutions at twice the final desired concentrations.
-
Dispense 100 µL of each 2X drug dilution into the corresponding wells of the final sterile 96-well microtiter plate.
-
Add 100 µL of drug-free RPMI-1640 to the growth control wells.
-
Add 200 µL of uninoculated, drug-free medium to the sterility control wells.
-
Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control wells.
4. Incubation:
-
Incubate the plates at 35°C.
-
Reading times can vary:
-
Candida spp.: 24 hours.
-
Cryptococcus spp.: 72 hours.
-
Molds: 48-72 hours, depending on the species.
-
5. MIC Determination:
-
Visual Reading: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
-
Spectrophotometric Reading: Measure the optical density (OD) at a wavelength of 530 nm or 600 nm. The MIC is the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50%) compared to the growth control.
Data Presentation
Summarize quantitative data in a clear and structured tabular format for easy comparison.
Table 1: Example MIC Data for this compound against Various Fungal Isolates
| Fungal Isolate | Inoculum Size (CFU/mL) | Incubation Time (h) | MIC (µg/mL) - Visual Reading | MIC (µg/mL) - Spectrophotometric (50% Inhibition) |
| Candida albicans ATCC 90028 | 1 x 10³ | 24 | 0.125 | 0.125 |
| Candida glabrata ATCC 2001 | 1.5 x 10³ | 24 | 0.25 | 0.25 |
| Aspergillus fumigatus ATCC 204305 | 2 x 10⁴ | 48 | 0.5 | 0.5 |
| Cryptococcus neoformans ATCC 90112 | 2.5 x 10³ | 72 | 0.06 | 0.06 |
Visualizations
Caption: Workflow for the this compound MIC Assay.
Caption: Troubleshooting logic for inconsistent MIC results.
References
"Antifungal agent 100" experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and other issues encountered when working with Antifungal Agent 100.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational non-competitive inhibitor of β-(1,3)-glucan synthase, an enzyme critical for the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall. By inhibiting this enzyme, the agent disrupts cell wall integrity, leading to osmotic instability and fungal cell death.
Q2: Why am I observing significant variability in Minimum Inhibitory Concentration (MIC) values for this compound against the same fungal strain?
A2: Variability in MIC values can stem from several factors. Common causes include differences in inoculum preparation, variations in cation concentrations (specifically Ca²⁺ and Mg²⁺) in the testing medium, the age of the fungal culture, and the presence of serum in the medium, which can bind to the compound. Adherence to standardized protocols, such as those from CLSI or EUCAST, is crucial for reproducibility.
Q3: I have noticed that at very high concentrations, this compound appears to be less effective. What could explain this paradoxical effect?
A3: This phenomenon, known as the "paradoxical effect" or "Eagle effect," has been observed with cell wall active agents. While the exact mechanism is not fully understood, it is hypothesized that high concentrations of the drug may trigger a stress response in the fungus, leading to the upregulation of cell wall salvage pathways (e.g., chitin synthesis), which partially compensates for the drug's inhibitory effect.
Q4: this compound has poor solubility in my aqueous assay medium. How can I improve its solubility without affecting its activity?
A4: To improve solubility, this compound can be initially dissolved in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), before being diluted to the final concentration in the aqueous medium. It is critical to ensure the final concentration of the solvent is low (typically ≤1% v/v) and that a solvent-only control is included in the experiment to rule out any inhibitory or cytotoxic effects of the solvent itself.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results
If you are experiencing high variability in your MIC assays, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent MIC results.
Issue 2: Unexpected Cytotoxicity in Mammalian Cell Lines
If this compound is showing higher than expected toxicity to mammalian cells, consider the following.
-
Solvent Effects: Ensure the concentration of the solvent (e.g., DMSO) used to dissolve the agent is not causing cytotoxicity. Run a solvent-only control at the highest concentration used.
-
Assay Interference: Some compounds can interfere with the readout of cytotoxicity assays (e.g., reducing MTT tetrazolium salts non-enzymatically). Confirm toxicity with an alternative assay that uses a different detection method (e.g., LDH release vs. metabolic activity).
-
Off-Target Effects: Consider the possibility of off-target effects. The agent may be interacting with mammalian cellular components at high concentrations.
Quantitative Data Summary
The following tables summarize typical experimental data for this compound.
Table 1: In Vitro Activity of this compound
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Candida albicans | ATCC 90028 | 0.125 | 0.25 |
| Candida glabrata | ATCC 2001 | 0.25 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 0.06 | 0.125 |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Assay Type | IC₅₀ (µg/mL) |
|---|---|---|
| HepG2 (Human Liver) | MTT | > 64 |
| HEK293 (Human Kidney) | LDH Release | > 64 |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound on the fungal cell wall synthesis pathway.
Caption: Inhibition of β-(1,3)-glucan synthesis by this compound.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on the CLSI M27 guidelines for yeast.
-
Prepare Agent Stock: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare Assay Plates: In a 96-well microtiter plate, perform a serial 2-fold dilution of the agent in RPMI-1640 medium (buffered with MOPS) to achieve final concentrations ranging from 16 µg/mL to 0.015 µg/mL.
-
Prepare Inoculum: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Inoculate Plates: Dilute the standardized fungal suspension in RPMI-1640 medium so that the final inoculum in each well is approximately 0.5-2.5 x 10³ CFU/mL.
-
Controls: Include a sterility control (medium only) and a growth control (medium + inoculum, no drug). If using a solvent, include a solvent control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of the agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, determined visually or by reading absorbance at 530 nm.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HepG2) at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test agent. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the log of the agent's concentration and fitting the data to a dose-response curve.
improving solubility of "Antifungal agent 100" for research
Technical Support Center: Antifungal Agent 100
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: this compound is a hydrophobic compound with low aqueous solubility. For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] Most researchers successfully create stock solutions in the range of 10-100 mM in 100% DMSO.[3] For less polar alternatives, solvents like ethanol, methanol, or acetone can be tested; however, their final concentration in assays must be carefully controlled to avoid toxicity.[4][5]
Q2: My compound precipitates when I dilute my DMSO stock into aqueous cell culture media. What should I do?
A2: This is a common issue known as "crashing out," which occurs when the hydrophobic compound cannot remain dissolved as the percentage of the organic solvent drops significantly. Here are several strategies to prevent this:
-
Reduce Final Concentration: The most straightforward reason for precipitation is that the final concentration in the media exceeds the compound's aqueous solubility limit. Try lowering the final working concentration.
-
Use Pre-Warmed Media: Always add the compound stock to cell culture media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. For example, first, create an intermediate dilution of your high-concentration stock in DMSO, then add this intermediate stock to the pre-warmed media while gently vortexing.
-
Maintain a Low DMSO Percentage: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity or artifacts.
Q3: I'm observing inconsistent results in my biological assays. Could this be related to solubility?
A3: Yes, inconsistent results are often linked to poor solubility. If the compound precipitates in the assay medium, the effective concentration available to the cells or target is unknown and variable. This can be exacerbated by:
-
Temperature Fluctuations: Repeatedly removing plates from an incubator can cause temperature cycling, affecting compound solubility.
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.
-
Media Evaporation: In long-term experiments, evaporation can concentrate all media components, potentially pushing your compound beyond its solubility limit. To mitigate this, always visually inspect your assay plates for signs of precipitation (cloudiness or crystals) before and during the experiment.
Q4: What advanced methods can improve the solubility of this compound for in vivo studies?
A4: For in vivo applications where direct DMSO use is limited, more advanced formulation strategies are necessary. Common approaches include:
-
Cosolvent Systems: Using a mixture of solvents can improve solubility. A common system for poorly soluble drugs is a combination of PEG 400 (polyethylene glycol 400) and water or saline.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose.
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can improve its dissolution rate and bioavailability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound will not fully dissolve in 100% DMSO. | Insufficient Solvent Volume: The concentration may be too high for its solubility limit even in DMSO. Low Temperature: DMSO can freeze at 18.5°C. | Increase Solvent: Try preparing a lower concentration stock solution. Gentle Warming: Warm the solution in a 37°C water bath. Sonication: Use a brief sonication to aid dissolution. |
| Stock solution appears cloudy or has crystals after storage at -20°C. | Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to precipitate out of solution. Water Absorption: DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power for hydrophobic compounds. | Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Use Anhydrous DMSO: Use fresh, high-quality anhydrous DMSO for stock preparation. Re-dissolve Before Use: Before use, warm the aliquot to room temperature or 37°C and vortex to ensure the compound is fully re-dissolved. |
| Precipitation occurs immediately upon dilution into aqueous buffer (e.g., PBS). | Exceeded Aqueous Solubility: The compound's solubility in the final buffer is extremely low. Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of buffer causes the compound to crash out. | Lower Final Concentration: Test a range of lower final concentrations. Modify the Dilution Method: Add the DMSO stock to your buffer dropwise while continuously vortexing. Use Solubilizing Excipients: Consider adding a surfactant (e.g., Tween® 80) or a cyclodextrin to the aqueous buffer before adding the compound. |
Data Presentation & Experimental Protocols
Table 1: Solubility Profile of this compound in Common Solvents
| Solvent | Temperature | Maximum Solubility (Approx.) | Notes |
| Water (pH 7.4) | 25°C | < 1 µg/mL | Practically insoluble. |
| PBS (pH 7.4) | 25°C | < 1 µg/mL | Practically insoluble. |
| Ethanol | 25°C | ~5 mg/mL | Use in assays must be <1% to avoid toxicity. |
| Methanol | 25°C | ~3 mg/mL | Use in assays must be <1% to avoid toxicity. |
| DMSO | 25°C | > 50 mg/mL | Recommended for primary stock solutions. |
| PEG 400 | 25°C | ~20 mg/mL | Useful as a cosolvent for in vivo formulations. |
Note: These values are hypothetical and should be experimentally verified for each new batch of this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standardized 10 mM stock solution of this compound for in vitro use.
Materials:
-
This compound (Molecular Weight: 450.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM solution, you need 4.505 mg of this compound.
-
Calculation: 1 mL x (1 L / 1000 mL) x (10 mmol / 1 L) x (450.5 g / 1 mol) x (1 mol / 1000 mmol) x (1000 mg / 1 g) = 4.505 mg
-
-
Weighing: Carefully weigh 4.505 mg of the compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the compound is fully dissolved. A brief sonication or warming to 37°C can be used if dissolution is slow.
-
Visual Inspection: Visually confirm that the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C for short-term (1-3 months) or -80°C for long-term (6-12 months) storage.
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium to avoid precipitation during experiments.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (e.g., RPMI + 10% FBS), pre-warmed to 37°C
-
Sterile 96-well plates
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilution in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of the 10 mM DMSO stock solution in DMSO.
-
Dilute into Media: In a separate 96-well plate, add 198 µL of the pre-warmed cell culture medium to each well.
-
Transfer Compound: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the media plate. This creates a 1:100 dilution and keeps the final DMSO concentration at 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Assess Precipitation:
-
Visual: Inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative: Measure the absorbance of the plate at 600 nm. An increase in absorbance compared to the control indicates light scattering due to precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually and by absorbance) is the maximum working soluble concentration for your experiment.
Visual Workflows and Diagrams
Caption: Decision workflow for preparing and troubleshooting solutions of this compound.
Caption: Mechanism of cyclodextrin-mediated solubilization of a hydrophobic drug.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing [PeerJ] [peerj.com]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to "Antifungal agent 100" in fungi
Welcome to the technical support center for Fungocidin-100, a novel investigational antifungal agent. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Fungocidin-100 in their experiments and troubleshooting potential challenges, particularly the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fungocidin-100?
A1: Fungocidin-100 is a first-in-class antifungal agent that targets and inhibits the fungal-specific enzyme Glucan Synthase Associated Protein A (GsapA). GsapA is a critical component of the β-(1,3)-D-glucan synthase complex, essential for fungal cell wall synthesis.[1][2] Inhibition of GsapA disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[1][2] Unlike echinocandins, which bind directly to the FKS subunit, Fungocidin-100 has a distinct binding site on GsapA, making it potentially effective against some echinocandin-resistant strains.
Q2: What is the spectrum of activity for Fungocidin-100?
A2: Fungocidin-100 demonstrates broad-spectrum fungicidal activity against a wide range of pathogenic yeasts and molds. This includes most species of Candida (including some azole- and echinocandin-resistant isolates) and Aspergillus.[3] However, it shows limited activity against Mucorales and Fusarium spp., which exhibit intrinsic resistance.
Q3: How should Fungocidin-100 be stored and handled?
A3: Fungocidin-100 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in DMSO to a stock concentration of 10 mg/mL, it should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The reconstituted solution is stable for up to 6 months.
Q4: What are the known mechanisms of resistance to Fungocidin-100?
A4: Acquired resistance to Fungocidin-100 has been observed in laboratory settings. The primary mechanisms identified are:
-
Target Modification: Point mutations in the GSAP1 gene (encoding GsapA) can alter the drug-binding site, reducing the affinity of Fungocidin-100.
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump Fungocidin-100 out of the fungal cell, reducing its intracellular concentration.
-
Stress Response Pathways: Upregulation of cell wall integrity and other stress response pathways can help the fungus compensate for the effects of Fungocidin-100.
Q5: Is combination therapy with other antifungals recommended?
A5: Preliminary in vitro studies suggest that Fungocidin-100 may act synergistically with some azoles (e.g., voriconazole) and polyenes (e.g., amphotericin B) against certain fungal species. Combination therapy could be a strategy to enhance efficacy and prevent the emergence of resistance. Further investigation is recommended to determine optimal combinations and concentrations for specific fungal isolates.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Q: We are observing significant variability in our MIC assays for Fungocidin-100. What could be the cause?
A: Inconsistent MIC values can arise from several factors. Please consider the following:
-
Inoculum Preparation: Ensure a standardized inoculum density is used, typically 0.5-2.5 x 10³ CFU/mL for broth microdilution, as recommended by CLSI guidelines. Inaccurate inoculum size is a common source of variability.
-
Media Composition: Use standardized RPMI 1640 medium for susceptibility testing. Lot-to-lot variability in media can occur, so it's crucial to perform quality control with reference strains.
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation time (24 hours for Candida spp., 48 hours for Aspergillus spp.) and temperature (35°C).
-
Endpoint Reading: For fungistatic agents, the MIC is often read as a significant reduction in turbidity (e.g., ≥50%). However, as Fungocidin-100 is primarily fungicidal, the MIC should be the lowest concentration showing complete inhibition of growth. Using a spectrophotometer can help standardize readings.
Issue 2: Appearance of Resistant Colonies or "Trailing Growth"
Q: During our experiments, we are seeing colonies growing at concentrations above the expected MIC. How should we interpret this?
A: The appearance of growth at high concentrations of Fungocidin-100 could be due to several phenomena:
-
Heteroresistance: The initial fungal population may contain a small subpopulation of resistant cells that are selected for under drug pressure.
-
Trailing Growth: This is characterized by reduced but persistent growth across a range of drug concentrations and can complicate MIC determination. For Fungocidin-100, true resistance should be confirmed by subculturing the colonies from the high-concentration wells and re-testing their MIC. A significant and stable increase in the MIC (e.g., >4-fold) indicates acquired resistance.
-
Paradoxical Effect (Eagle Effect): Some antifungals, particularly echinocandins, can exhibit a paradoxical effect where growth reappears at concentrations well above the MIC. This is often linked to the upregulation of compensatory pathways like chitin synthesis. If you suspect a paradoxical effect, perform a time-kill assay to assess the fungicidal activity at various concentrations.
Issue 3: Loss of Efficacy in a Continuous Culture Model
Q: Fungocidin-100 was initially effective in our continuous culture system, but its efficacy has diminished over time. Why is this happening?
A: Prolonged exposure to sub-lethal concentrations of an antifungal agent is a classic method for selecting for resistant mutants. In a continuous culture system, a sub-inhibitory concentration gradient can easily be established, providing strong selective pressure for the emergence of resistance. To confirm this:
-
Isolate a sample from the culture.
-
Perform an MIC assay on the isolated population.
-
Compare the new MIC to the baseline MIC of the original strain. A significant increase confirms the development of acquired resistance.
Quantitative Data
Table 1: Comparative MICs of Fungocidin-100 Against Susceptible and Resistant Fungal Strains
| Fungal Strain | Genotype | Fungocidin-100 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| C. albicans SC5314 | Wild-Type | 0.125 | 0.5 | 0.25 |
| C. albicans F100-R1 | GSAP1 (G452S) | 8 | 0.5 | 0.25 |
| C. albicans F100-R2 | CDR1 Overexpression | 4 | 32 | 0.25 |
| A. fumigatus Af293 | Wild-Type | 0.06 | >64 | 0.125 |
| A. fumigatus F100-R3 | GSAP1 (L688F) | 4 | >64 | 0.125 |
This table presents hypothetical data for illustrative purposes.
Table 2: Synergy Testing of Fungocidin-100 with Voriconazole Against Aspergillus fumigatus
| Drug Combination | FICI | Interpretation |
| Fungocidin-100 + Voriconazole | ≤ 0.5 | Synergy |
| Fungocidin-100 + Amphotericin B | 0.5 < FICI ≤ 4.0 | Indifference |
| Fungocidin-100 + Caspofungin | 0.5 < FICI ≤ 4.0 | Indifference |
Fractional Inhibitory Concentration Index (FICI) is used to determine synergistic, indifferent, or antagonistic interactions.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M27-A3 guidelines.
-
Preparation of Antifungal Stock Solution: Prepare a 1 mg/mL stock solution of Fungocidin-100 in DMSO.
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the Fungocidin-100 stock solution to the first well of each row and perform serial 2-fold dilutions across the plate.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the diluted fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of Fungocidin-100 that causes complete visual inhibition of growth.
Protocol 2: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient of Fungocidin-100 (diluted horizontally) and a second antifungal agent (e.g., voriconazole, diluted vertically).
-
Inoculation: Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.
-
Incubation and Reading: Incubate and read the MICs for each drug alone and in combination.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4.0 indicates indifference.
-
FICI > 4.0 indicates antagonism.
-
Visualizations
Caption: Signaling pathway of Fungocidin-100 action and fungal resistance mechanisms.
Caption: Experimental workflow for investigating Fungocidin-100 resistance.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
"Antifungal agent 100" stability issues in experimental setups
Technical Support Center: Antifungal Agent 100
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of this compound in common experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is susceptible to degradation under specific environmental conditions. The primary concerns are pH sensitivity, temperature instability, and poor aqueous solubility, which can lead to precipitation and loss of activity.
Q2: How should I properly prepare and store stock solutions of this compound?
For optimal stability, prepare stock solutions of this compound in anhydrous DMSO at a concentration of 10 mM. Aliquot the stock solution into small volumes in amber vials to protect from light and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the impact of pH on the stability of this compound in aqueous solutions?
This compound exhibits significant pH-dependent stability. It is most stable in slightly acidic conditions (pH 5.0-6.5). In neutral to alkaline conditions (pH ≥ 7.0), the agent undergoes rapid hydrolytic degradation, leading to a significant loss of potency.
Q4: Is this compound sensitive to temperature and light?
Yes, the agent's stability is compromised by both elevated temperatures and exposure to UV light. Stock solutions should be stored at -80°C, and experimental setups should be protected from direct light sources. Degradation increases significantly at temperatures above 4°C.
Troubleshooting Guides
Problem: Inconsistent results or lower-than-expected potency in antifungal activity assays.
Inconsistent results are often linked to the degradation of this compound during the experiment. Use the following workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: Precipitation of this compound observed in aqueous buffer or cell culture media.
Precipitation is typically caused by the low aqueous solubility of the agent. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed 0.5% (v/v). If precipitation persists, consider using a formulation aid such as HP-β-CD (Hydroxypropyl-beta-cyclodextrin).
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions, as determined by HPLC analysis.
Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 25°C
| pH | Half-life (t½) in hours | % Remaining after 24 hours |
| 5.0 | 120 | 88% |
| 6.5 | 96 | 82% |
| 7.4 | 8 | 15% |
| 8.0 | 2 | <1% |
Table 2: Temperature and Light Effects on Stability in pH 6.5 Buffer
| Condition | Incubation Time (hours) | % Remaining |
| 4°C, Dark | 48 | 95% |
| 25°C, Dark | 48 | 65% |
| 37°C, Dark | 48 | 30% |
| 25°C, Ambient Light | 48 | 40% |
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC
This protocol outlines a method to quantify the degradation of this compound over time.
-
Preparation of Test Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL in the desired aqueous buffers (e.g., pH 5.0, 6.5, 7.4).
-
Prepare separate samples for each time point and condition to be tested.
-
-
Incubation:
-
Incubate the samples under the desired conditions (e.g., 25°C, protected from light).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from the respective sample.
-
-
Sample Quenching & Analysis:
-
Immediately quench the degradation reaction by mixing the aliquot 1:1 (v/v) with cold acetonitrile.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
Inject the supernatant into an HPLC system equipped with a C18 column.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Run Time: 10 minutes.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of the agent remaining by comparing the peak area at each time point to the peak area at time zero.
-
Hypothetical Impact of Degradation Product
The hydrolytic degradation of this compound not only reduces its effective concentration but can also produce byproducts that may interfere with experimental results. The diagram below illustrates a hypothetical scenario where a degradation product (Metabolite-X) inadvertently activates a stress response pathway, confounding the primary experimental observations.
Caption: Impact of a degradation byproduct on cellular pathways.
troubleshooting inconsistent results with "Antifungal agent 100"
Welcome to the technical support center for Antifungal Agent 100. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel investigational agent hypothesized to disrupt the fungal cell wall integrity pathway. It is believed to inhibit the synthesis of critical cell wall components, leading to osmotic instability and ultimately cell lysis.[1][2][3] The proposed mechanism involves the downstream inhibition of a key enzyme in the glucan synthesis pathway, distinct from the target of echinocandin-class drugs.[1][4]
Q2: In which solvents is this compound soluble and what are the recommended storage conditions?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. Stock solutions in DMSO should be stored at -20°C and are stable for up to six months. It is crucial to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate culture medium, ensuring the final DMSO concentration does not exceed 1% to avoid solvent-induced fungal growth inhibition.
Q3: Can this compound be used in combination with other antifungal drugs?
A3: Preliminary data suggests potential synergistic or additive effects when this compound is combined with azoles, such as fluconazole, against certain Candida species. However, researchers should perform their own synergy analysis, such as a checkerboard assay, to determine the fractional inhibitory concentration (FIC) index for their specific fungal strains and experimental conditions.
Q4: What is the "paradoxical effect" and could it explain unexpected growth at high concentrations of this compound?
A4: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where a fungal isolate shows susceptibility to an antifungal at lower concentrations but exhibits growth at higher concentrations above the Minimum Inhibitory Concentration (MIC). This has been observed with some cell wall-active agents and is often linked to a compensatory stress response, such as an upregulation of chitin synthesis. If you observe this phenomenon with this compound, it could indicate a similar stress response.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Inconsistent MIC values are a common challenge in antifungal susceptibility testing. The following steps can help identify and resolve the source of variability.
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation Error | Ensure the inoculum is prepared from a fresh (24-48 hour) culture and standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer. |
| Media Variability | Use a standardized medium recommended for antifungal susceptibility testing, such as RPMI 1640. Be aware of potential lot-to-lot variability and use quality control reference strains to ensure consistency. |
| Incorrect Incubation | Incubate plates at a consistent 35°C for the specified duration (typically 24 hours for Candida spp.). Longer incubation can lead to "trailing growth" and falsely elevated MICs. |
| Subjective Endpoint Reading | For fungistatic agents, the MIC should be read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the growth control. Using a plate reader can help standardize this measurement. |
| Agent Instability | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Troubleshooting Workflow for Inconsistent MIC Results
Caption: Workflow for troubleshooting inconsistent MIC results.
Issue 2: "Trailing Growth" Observed in Broth Microdilution Assay
Trailing growth, characterized by reduced but persistent fungal growth across a range of drug concentrations, can complicate MIC determination.
| Potential Cause | Troubleshooting Step |
| Fungistatic Mechanism | Trailing is more common with fungistatic agents. For Candida species, it is recommended to read the MIC after 24 hours of incubation, as trailing effects can become more pronounced at 48 hours. |
| Endpoint Interpretation | The recommended endpoint for agents that may exhibit trailing is the lowest concentration that produces a prominent reduction in growth (typically ≥50%) compared to the growth control. |
| Media Composition | The composition of the culture medium and pH can influence trailing. Ensure consistent use of standardized media. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
RPMI 1640 medium
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Sterile saline
-
Spectrophotometer (530 nm)
-
DMSO (for stock solution)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar plate for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control. This can be determined visually or with a plate reader.
-
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Protocol 2: MTT Cell Viability Assay
This assay assesses the cytotoxic effect of this compound on mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Sterile 96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
CC₅₀ Determination:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the CC₅₀ value using non-linear regression analysis.
-
Data Presentation
Table 1: Hypothetical MIC Breakpoints for this compound
This table provides hypothetical MIC breakpoint data for this compound, illustrating how susceptibility is interpreted. Actual breakpoints are determined through extensive clinical and microbiological studies.
| Fungal Species | Susceptible (µg/mL) | Susceptible-Dose Dependent (µg/mL) | Resistant (µg/mL) |
| Candida albicans | ≤ 2 | 4 | ≥ 8 |
| Candida glabrata | ≤ 1 | 2 | ≥ 4 |
| Aspergillus fumigatus | ≤ 0.5 | 1 | ≥ 2 |
Table 2: Hypothetical Synergy Testing of this compound with Fluconazole
This table illustrates how the results of a checkerboard synergy test would be interpreted using the Fractional Inhibitory Concentration Index (FICI).
| FICI Value | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect is greater than the sum of the individual effects. |
| > 0.5 to ≤ 4.0 | Indifference | The combined effect is equal to the sum of the individual effects. |
| > 4.0 | Antagonism | The combined effect is less than the sum of the individual effects. |
Signaling Pathway
Proposed Signaling Pathway for this compound Action
Caption: Proposed mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Antifungal Agent 100
Welcome to the technical support center for "Antifungal Agent 100" (hereafter referred to as FUNGISOL-100). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental phase of enhancing the bioavailability of this agent. FUNGISOL-100 is characterized as a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting low aqueous solubility and high permeability. Consequently, its oral bioavailability is primarily limited by its dissolution rate.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo efficacy of my FUNGISOL-100 formulation lower than expected, despite promising in vitro antifungal activity?
A1: Low in vivo efficacy, despite good in vitro results, often points to poor bioavailability. For a BCS Class II compound like FUNGISOL-100, the primary obstacle is its low solubility in gastrointestinal fluids, which leads to a slow dissolution rate and, consequently, limited absorption into the bloodstream.[1][2] It is crucial to conduct a pilot pharmacokinetic (PK) study in your animal model to measure the plasma concentration of FUNGISOL-100 after oral administration. Low plasma levels are a strong indicator of poor bioavailability.[3]
Q2: What are the most effective formulation strategies to enhance the bioavailability of FUNGISOL-100?
A2: Several formulation strategies can significantly improve the bioavailability of poorly soluble drugs like FUNGISOL-100. Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, which can lead to improved dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing FUNGISOL-100 in a hydrophilic polymer matrix can create a high-energy amorphous form that enhances solubility and dissolution.
-
Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Q3: How do I choose the best bioavailability enhancement technique for my experiment?
A3: The choice of technique depends on the specific physicochemical properties of FUNGISOL-100, the desired release profile, and the experimental model. A logical approach is to start with a simple method, such as preparing a solid dispersion, and then move to more complex formulations like lipid-based nanoparticles if necessary. Comparing the in vitro dissolution profiles of different formulations is a critical first step in selecting the most promising candidates for in vivo studies.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low drug loading or encapsulation efficiency in nanoparticle formulations. | 1. Poor affinity of FUNGISOL-100 for the nanoparticle core material. 2. Suboptimal formulation parameters (e.g., drug-to-carrier ratio, solvent selection). | Troubleshooting: 1. Screen different carrier materials (lipids, polymers) to find one with better compatibility. 2. Systematically vary the drug-to-carrier ratio to identify the optimal loading capacity. 3. Modify the preparation method, such as changing the solvent or the rate of solvent evaporation. |
| Physical instability of the formulation (e.g., aggregation of nanoparticles, crystallization of amorphous solid dispersions). | 1. High nanoparticle concentration leading to aggregation. 2. Thermodynamic instability of the amorphous state, especially in the presence of moisture or elevated temperatures. | Troubleshooting: 1. For nanoparticles, optimize the concentration and consider adding surface stabilizers (e.g., PEG). 2. For ASDs, ensure storage in a desiccated, cool environment. Use techniques like DSC or XRD to monitor the physical state over time. |
| Inconsistent results in in vitro drug release studies. | 1. Inappropriate release medium or failure to maintain sink conditions. 2. Issues with the separation of released vs. encapsulated drug. 3. Variability in the testing apparatus or procedure. | Troubleshooting: 1. The release medium should mimic physiological conditions and include surfactants (e.g., Tween 80) to ensure sink conditions for a poorly soluble drug. 2. Use a validated separation method like dialysis membranes with an appropriate molecular weight cutoff or a sample-and-separate technique involving ultrafiltration. 3. Standardize the experimental setup (e.g., agitation speed, sampling times) and ensure proper validation of the analytical method. |
| Poor in vitro-in vivo correlation (IVIVC). | 1. The in vitro dissolution method does not accurately reflect the in vivo environment. 2. Significant first-pass metabolism of FUNGISOL-100 in the liver. | Troubleshooting: 1. Refine the in vitro release method to better simulate the gastrointestinal tract, potentially using biorelevant media. 2. To investigate first-pass metabolism, consider co-administering FUNGISOL-100 with a known inhibitor of relevant cytochrome P450 enzymes in a controlled, non-clinical experiment. |
Experimental Protocols
Protocol 1: Preparation of a FUNGISOL-100 Solid Dispersion
This protocol describes the preparation of an amorphous solid dispersion to enhance the solubility of FUNGISOL-100.
Materials:
-
FUNGISOL-100
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (analytical grade)
Procedure:
-
Weigh FUNGISOL-100 and PVP K30 in a 1:4 weight ratio.
-
Dissolve both components in a minimal amount of methanol in a glass vial.
-
Vortex the solution until the drug and polymer are fully dissolved.
-
Evaporate the solvent using a rotary evaporator or by placing the vial in a fume hood with a gentle stream of nitrogen.
-
Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Gently grind the dried solid dispersion into a fine powder for subsequent in vitro dissolution testing or formulation for in vivo studies.
Protocol 2: In Vitro Drug Release Study
This protocol details a dialysis-based method for assessing the in vitro release of FUNGISOL-100 from a nanoparticle formulation.
Materials:
-
FUNGISOL-100 nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4, containing 0.5% (w/v) Tween 80 (Release Medium)
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Shaking water bath or USP Apparatus 2 (Paddle Apparatus)
Procedure:
-
Soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Accurately measure a volume of the nanoparticle suspension (e.g., 1 mL) and seal it within a dialysis bag.
-
Place the sealed bag into a vessel containing a known volume of pre-warmed (37°C) release medium (e.g., 500 mL).
-
Maintain constant agitation (e.g., 100 rpm) in a shaking water bath or using the paddle apparatus.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn sample with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of FUNGISOL-100 in the collected samples using a validated analytical method, such as HPLC.
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol provides a basic framework for a pilot PK study in rats to assess the oral bioavailability of a FUNGISOL-100 formulation.
Animal Model:
-
Male Sprague-Dawley rats (250-300g)
Dosing:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the selected FUNGISOL-100 formulation orally via gavage at a dose of 10 mg/kg.
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of FUNGISOL-100 in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Visualizations
Logical Workflow for Troubleshooting Bioavailability Issues
Caption: A flowchart outlining the systematic approach to diagnosing and resolving poor in vivo efficacy.
Signaling Pathway: FUNGISOL-100 Target (Ergosterol Biosynthesis)
References
"Antifungal agent 100" off-target effects in research models
Disclaimer: "Antifungal Agent 100" is a hypothetical compound. The following information is based on the well-documented off-target effects of Ketoconazole , a broad-spectrum imidazole antifungal agent. This guide is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary antifungal mechanism of action for this compound?
A1: this compound primarily acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.[3]
Q2: What are the major known off-target effects of this compound in mammalian models?
A2: The most significant off-target effect of this compound is the inhibition of mammalian cytochrome P450 (CYP) enzymes.[4] This can lead to two primary systemic issues:
-
Hepatotoxicity: Liver injury is a notable side effect, with mechanisms potentially linked to the inhibition of mammalian sterol synthesis and inflammatory stress.
-
Inhibition of Steroidogenesis: The agent blocks the synthesis of steroid hormones, such as cortisol and testosterone, by inhibiting CYP enzymes in the adrenal glands and testes.
Q3: Why am I observing hormonal imbalances (e.g., decreased testosterone) in my animal models treated with this compound?
A3: this compound is a potent inhibitor of several cytochrome P450 enzymes involved in steroid hormone biosynthesis. It can block key steps in the production of cortisol and androgens, leading to observable hormonal imbalances in in vivo models.
Q4: Can this compound affect the metabolism of other drugs used in my experiments?
A4: Yes. As a potent inhibitor of CYP3A4, a key enzyme in drug metabolism, this compound can significantly alter the pharmacokinetics of co-administered compounds that are substrates for this enzyme. This can lead to increased toxicity or altered efficacy of the other drugs.
Troubleshooting Guide
Issue 1: Unexpected cell death in my in vitro culture that is not the target fungal species.
-
Question: I'm observing significant cytotoxicity in my mammalian cell line (e.g., hepatocytes) when treated with this compound. Why is this happening?
-
Answer: this compound can cause direct cytotoxicity to mammalian cells, particularly at higher concentrations. This is often linked to its ability to induce hepatotoxicity. The severity of this effect can be dose and time-dependent. It is recommended to perform a dose-response curve to determine the cytotoxic threshold in your specific cell line.
Issue 2: My experimental animals are showing signs of liver distress (e.g., elevated ALT/AST levels).
-
Question: My in vivo study shows elevated liver enzymes in the group treated with this compound. Is this an expected outcome?
-
Answer: Yes, this is a known and well-documented off-target effect. This compound is associated with hepatotoxicity, ranging from mild, transient enzyme elevations to more severe liver injury. Regular monitoring of liver function is crucial when using this agent in in vivo models.
Issue 3: I am seeing inconsistent results in my drug-drug interaction studies involving this compound.
-
Question: The metabolic profile of my primary drug candidate is highly variable when co-administered with this compound. What could be the cause?
-
Answer: This variability is likely due to the potent inhibition of CYP3A4 by this compound. The extent of this inhibition can be influenced by factors such as the dose and timing of administration of both agents. Ensure your experimental protocol has a strict and consistent dosing schedule. Consider that even the enantiomers of the agent can have different inhibitory potencies.
Quantitative Data on Off-Target Effects
Table 1: Inhibition of Mammalian Cytochrome P450 Enzymes by this compound (Ketoconazole)
| Enzyme Target | Species | System | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Steroid 17α-hydroxylase | Human | Testes | ~10⁻⁸ M | - | |
| C17-20 lyase | Human | Testes | ~10⁻⁸ M | - | |
| CYP3A4 | Human | - | ~1.2 µg/mL | - | |
| Adrenal Steroidogenesis | Mouse | Cultured Adrenal Cells | - | 0.3 µg/ml | |
| Cortisol Secretion | - | Adrenal Cells | - | 3.6 +/- 0.7 µmol/l | |
| Testosterone Secretion | - | Leydig Cells | - | 0.61 +/- 0.03 µmol/l |
Table 2: Reported Incidence of Hepatotoxicity
| Population/Model | Incidence of Elevated Liver Enzymes | Severity | Reference(s) |
| Human Patients | 5%-10% | Mild, asymptomatic, reversible | |
| Human Patients | 3.6%-4.2% | Overall hepatotoxicity | |
| Human Patients | ~1 in 15,000 | Symptomatic, potentially serious |
Key Experimental Protocols
Protocol 1: In Vitro Assessment of Off-Target Cytotoxicity
-
Cell Culture: Plate a relevant mammalian cell line (e.g., HepG2, primary hepatocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Dosing: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should span several orders of magnitude around the expected efficacious dose for antifungal activity.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or WST-8 assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the IC50 value for cytotoxicity.
Protocol 2: In Vivo Assessment of Hepatotoxicity
-
Animal Model: Use a suitable animal model (e.g., rats, mice) and divide them into control and treatment groups.
-
Dosing: Administer this compound to the treatment group at the desired dose and route. Administer a vehicle control to the control group.
-
Monitoring: Observe the animals daily for any clinical signs of distress.
-
Blood Collection: Collect blood samples at baseline and at specified time points during the study (e.g., day 7, 14, and 28).
-
Biochemical Analysis: Analyze the serum for liver function markers, including alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP).
-
Histopathology: At the end of the study, euthanize the animals and collect liver tissues for histopathological examination to assess for signs of liver damage.
Visualizations
Caption: On-target vs. Off-target inhibition by this compound.
References
Technical Support Center: Refining Dosage of "Antifungal Agent 100" for Optimal Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in refining the dosage of "Antifungal agent 100" for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel synthetic compound that selectively inhibits (1,3)-β-D-glucan synthase, an essential enzyme in the synthesis of β-glucan, a critical component of the fungal cell wall.[1][2] This disruption of cell wall integrity leads to osmotic instability and subsequent cell death.[3]
Q2: What is the spectrum of activity for this compound?
A2: this compound has demonstrated broad-spectrum activity against a variety of fungal pathogens, including clinically relevant yeasts and molds. It is particularly effective against Candida spp. and Aspergillus spp.[3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). Stock solutions should be prepared in DMSO and stored at -20°C in small aliquots to prevent repeated freeze-thaw cycles. The final concentration of DMSO in the experimental medium should not exceed 1% to avoid solvent-induced toxicity to the fungal cells.[3]
Q4: Are there any known resistance mechanisms to this compound?
A4: While this compound is a novel agent, potential resistance mechanisms could arise from mutations in the target enzyme, (1,3)-β-D-glucan synthase, similar to what has been observed with echinocandins. Other potential mechanisms of resistance include upregulation of efflux pumps that actively remove the drug from the cell.
Troubleshooting Guide
Q5: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between replicates. What could be the cause?
A5: Inconsistent MIC results can stem from several factors:
-
Incomplete Solubilization: Ensure that this compound is fully dissolved in the stock solution and properly dispersed in the assay medium.
-
Inoculum Variability: Inconsistent inoculum density across wells is a common source of variability. Ensure a homogenous fungal suspension is prepared and maintained during inoculation.
-
Agent Preparation: Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
Plate Reading: Read the plates at the same time point after incubation. If reading visually, having a second person confirm the results can minimize subjectivity.
Q6: I am observing "trailing growth" in my broth microdilution assay. How should I interpret the MIC?
A6: Trailing growth, characterized by reduced but persistent growth across a wide range of drug concentrations, can complicate MIC determination. This phenomenon is particularly noted with fungistatic agents. For Candida species, it is often recommended to read the MIC after 24 hours of incubation, as trailing effects can become more pronounced at 48 hours. The recommended endpoint is the lowest concentration that produces a prominent reduction in growth (typically ≥50%) compared to the growth control.
Q7: What is the "paradoxical effect" and could it explain unexpected growth at high concentrations of this compound?
A7: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where a fungal isolate shows susceptibility to an antifungal at lower concentrations but exhibits growth at higher concentrations above the MIC. This has been notably observed with echinocandins and is often linked to an upregulation of chitin synthesis in the fungal cell wall as a compensatory stress response.
Q8: I am seeing precipitation of this compound in the wells at higher concentrations. How can I address this?
A8:
-
Check Solubility: Confirm the solubility of this compound in your test medium.
-
DMSO Concentration: Ensure the final DMSO concentration is not exceeding 1%. Higher concentrations can cause precipitation.
-
Gentle Mixing: Ensure the agent is well-mixed in the medium before adding the inoculum.
Data Presentation
Table 1: Typical MIC Ranges for this compound against Common Fungal Species
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.125 | 0.5 |
| Candida glabrata | 0.25 | 1 |
| Candida parapsilosis | 0.5 | 2 |
| Aspergillus fumigatus | 0.06 | 0.25 |
| Aspergillus flavus | 0.125 | 0.5 |
Note: These values are illustrative and may vary depending on the specific strain and testing conditions.
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range (µg/mL) |
| MIC Assay | 0.03 - 16 |
| Time-Kill Assay | 0.5x, 1x, 2x, 4x MIC |
| Cytotoxicity Assay | 1 - 100 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
Materials:
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Fungal inoculum suspension
-
Sterile saline
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Prepare the fungal inoculum from a 24-hour-old culture on Sabouraud Dextrose Agar. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted inoculum in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
Add the fungal inoculum to each well, except for the sterility control.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control. Alternatively, a spectrophotometer can be used to measure the optical density.
Cytotoxicity Assay
This protocol utilizes the MTT assay to assess the cytotoxicity of this compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plate with the mammalian cells at a density of 1 x 10⁴ cells/well and incubate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the no-treatment control.
Visualizations
References
Validation & Comparative
A Comparative Efficacy Analysis: Ibrexafungerp (as Antifungal Agent 100) versus Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational antifungal agent Ibrexafungerp (herein referred to as Antifungal Agent 100) and the established triazole, fluconazole. The analysis is supported by experimental data from in vitro and in vivo studies, with a focus on their distinct mechanisms of action and relative efficacy against key fungal pathogens, including resistant strains.
Executive Summary
Ibrexafungerp, a first-in-class oral triterpenoid, demonstrates a potent and distinct mechanism of action by inhibiting (1,3)-β-D-glucan synthase, a crucial enzyme for fungal cell wall synthesis. This contrasts with fluconazole, which targets lanosterol 14-α-demethylase, an enzyme essential for ergosterol biosynthesis in the fungal cell membrane. This fundamental difference in their molecular targets results in Ibrexafungerp exhibiting significant activity against a broad range of Candida species, including isolates that have developed resistance to fluconazole.
Mechanism of Action: A Tale of Two Pathways
The differential efficacy of Ibrexafungerp and fluconazole stems from their unique molecular targets within the fungal cell.
Ibrexafungerp (this compound): Inhibition of Cell Wall Synthesis
Ibrexafungerp is a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a vital polymer that provides structural integrity to the fungal cell wall.[1] By disrupting the formation of this essential component, Ibrexafungerp compromises the fungal cell wall, leading to osmotic instability and subsequent cell death.[1] This mechanism is considered fungicidal against Candida species.[1] A key advantage of this target is its absence in mammalian cells, which contributes to the selective toxicity of Ibrexafungerp.[1]
Caption: Ibrexafungerp inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis.
Fluconazole: Disruption of Cell Membrane Integrity
Fluconazole targets the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is responsible for producing the primary sterol in the fungal cell membrane. By inhibiting this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disruption of the cell membrane's structure and function results in the inhibition of fungal growth, a mechanism that is generally considered fungistatic against Candida species.
Caption: Fluconazole inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.
In Vitro Efficacy: A Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The in vitro activity of Ibrexafungerp and fluconazole has been evaluated against a wide range of Candida species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative comparison of their potency. MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Table 1: Comparative In Vitro Activity of Ibrexafungerp and Fluconazole against Various Candida Species
| Fungal Species | Ibrexafungerp MIC Range (µg/mL) | Ibrexafungerp MIC₅₀ (µg/mL) | Ibrexafungerp MIC₉₀ (µg/mL) | Fluconazole MIC Range (µg/mL) | Fluconazole MIC₅₀ (µg/mL) | Fluconazole MIC₉₀ (µg/mL) |
| Candida albicans | 0.016 - 0.5 | 0.062 | 0.125 | 0.125 - >128 | N/A | N/A |
| Candida glabrata | 0.016 - 8 | 0.25 | 1 - 2 | 0.125 - >128 | N/A | N/A |
| Candida parapsilosis | 0.25 - 2 | 0.5 | 0.5 | 0.125 - >128 | N/A | N/A |
| Candida tropicalis | 0.06 - ≥8 | 0.5 | 2 | 0.125 - >128 | N/A | N/A |
| Candida krusei | 0.5 - 2 | 1 | 1 | 0.125 - >128 | N/A | N/A |
| Candida auris | 0.25 - 2 | 1 | 1 | >64 | N/A | N/A |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Ibrexafungerp Activity against Fluconazole-Susceptible and -Resistant Candida albicans
| C. albicans Strain Type | Number of Isolates | Ibrexafungerp MIC₉₀ (µg/mL) at pH 7.0 | Ibrexafungerp MIC₉₀ (µg/mL) at pH 4.5 |
| Fluconazole-Susceptible | 30 | 0.03 | 0.06 |
| Fluconazole-Resistant | 52 | 0.03 | 0.06 |
Data adapted from in vitro studies on clinical isolates from women with vulvovaginal candidiasis.
The data indicates that Ibrexafungerp maintains potent activity against Candida species that exhibit resistance to fluconazole. Notably, its efficacy is not significantly affected by changes in pH, which can be a limiting factor for azole antifungals in certain physiological environments.
In Vivo Efficacy: Murine Model of Invasive Candidiasis
Preclinical evaluation in a murine model of disseminated candidiasis caused by a fluconazole-resistant strain of Candida auris further underscores the potential of Ibrexafungerp.
In a study with neutropenic mice infected with a C. auris strain (fluconazole MIC >64 µg/mL), treatment with Ibrexafungerp resulted in a significant survival advantage compared to the vehicle control. In contrast, fluconazole treatment showed no improvement in survival. Furthermore, Ibrexafungerp administration led to a significant reduction in kidney fungal burden, while fluconazole did not.
Table 3: Summary of In Vivo Efficacy in a Murine Model of Invasive Candidiasis (C. auris)
| Treatment Group (dosage) | Survival Improvement vs. Control | Reduction in Kidney Fungal Burden vs. Control |
| Ibrexafungerp (20, 30, 40 mg/kg, oral, twice daily) | Significant | Significant at higher doses |
| Fluconazole (20 mg/kg, oral, once daily) | No significant improvement | No significant reduction |
| Caspofungin (10 mg/kg, intraperitoneal, once daily) | Significant | Significant |
Data is a summary of findings from a study using a fluconazole-resistant C. auris isolate.
Experimental Protocols
The following outlines the standardized methodologies employed in the cited studies for determining in vitro susceptibility and in vivo efficacy.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.1)
Antifungal susceptibility testing is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) document E.Def 7.3.1.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Key Steps:
-
Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.
-
Antifungal Dilution: Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer.
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
This model is a standard for the preclinical evaluation of antifungal agents.
Caption: Experimental Workflow for a Murine Model of Disseminated Candidiasis.
Key Steps:
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.
-
Infection: Mice are infected intravenously with a standardized inoculum of the Candida strain of interest.
-
Treatment: Treatment with the investigational drug (Ibrexafungerp), a comparator (fluconazole), and a vehicle control is initiated at a specified time post-infection.
-
Efficacy Endpoints: The primary endpoints are animal survival and the fungal burden in target organs (typically the kidneys), which is determined by colony-forming unit (CFU) counts at the end of the study.
Conclusion
Ibrexafungerp (this compound) presents a promising alternative to fluconazole, particularly in the context of emerging antifungal resistance. Its novel mechanism of action, targeting the fungal cell wall, confers a fungicidal effect and potent activity against a broad spectrum of Candida species, including those resistant to azoles. In vivo data corroborates the in vitro findings, demonstrating superior efficacy in a model of invasive candidiasis caused by a fluconazole-resistant strain. The continued development and clinical investigation of Ibrexafungerp are warranted to fully elucidate its therapeutic potential in managing invasive fungal infections.
References
Validating the Antifungal Mechanism of "Antifungal Agent 100": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antifungal mechanism of the novel investigational compound, "Antifungal Agent 100." By comparing its proposed mechanism and in vitro efficacy with established antifungal agents, this document offers a structured approach for researchers in the field of mycology and drug discovery. Detailed experimental protocols and visual workflows are provided to ensure methodological rigor and reproducibility.
Comparative Analysis of Antifungal Mechanisms
A critical step in characterizing a new antifungal agent is to understand its mechanism of action in the context of existing therapies. "this compound" is hypothesized to act via the inhibition of the fungal-specific signaling pathway, the "Fungal Response Regulator Pathway," which is essential for cell wall integrity and stress adaptation. This mechanism is distinct from those of major antifungal classes, as detailed in Table 1.
Table 1: Comparison of Antifungal Mechanisms of Action
| Antifungal Agent/Class | Primary Mechanism of Action | Cellular Target | Effect on Fungal Cell |
| This compound (Proposed) | Inhibition of Fungal Response Regulator Pathway | Response Regulator Kinase (RRK1) | Disruption of cell wall synthesis and impaired stress response, leading to cell lysis. |
| Azoles (e.g., Fluconazole) | Inhibition of ergosterol biosynthesis | Lanosterol 14α-demethylase | Depletion of ergosterol and accumulation of toxic sterols, altering cell membrane fluidity and function.[1][2][3][4] |
| Polyenes (e.g., Amphotericin B) | Direct binding to ergosterol | Ergosterol in the cell membrane | Formation of pores in the cell membrane, causing leakage of intracellular contents and cell death.[5] |
| Echinocandins (e.g., Caspofungin) | Inhibition of β-(1,3)-D-glucan synthesis | β-(1,3)-D-glucan synthase | Disruption of cell wall integrity, leading to osmotic instability and cell lysis. |
| Allylamines (e.g., Terbinafine) | Inhibition of ergosterol biosynthesis | Squalene epoxidase | Inhibition of an early step in the ergosterol biosynthesis pathway. |
| Flucytosine | Inhibition of DNA and RNA synthesis | Cytosine deaminase | Converted to 5-fluorouracil, which is incorporated into RNA and inhibits thymidylate synthase, disrupting nucleic acid synthesis. |
Quantitative Efficacy Summary
The in vitro potency of "this compound" was determined against a panel of common fungal pathogens and compared with standard antifungal drugs. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits visible growth, was determined using the broth microdilution method.
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.06 | 0.125 |
| Fluconazole | 0.25 | 1.0 |
| Amphotericin B | 0.5 | 1.0 |
| Caspofungin | 0.03 | 0.06 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 3: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus fumigatus
| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.125 | 0.25 |
| Voriconazole | 0.25 | 0.5 |
| Amphotericin B | 0.5 | 1.0 |
| Caspofungin | 0.03 | 0.06 |
Experimental Protocols
To validate the proposed mechanism of "this compound," a series of robust experimental protocols should be employed.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The broth microdilution method is the standard for this determination.
Protocol:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Harvest the fungal cells and suspend them in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: Perform serial twofold dilutions of "this compound" and comparator drugs in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a drug-free well for a positive growth control and an uninoculated well for a negative control. Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well.
Fungal Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of fungal cells as an indicator of cell viability after exposure to the antifungal agent.
Protocol:
-
Fungal Cell Treatment: Prepare a fungal cell suspension and expose it to serial dilutions of "this compound" in a 96-well plate, as described for the MIC assay.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.
Cell Wall Integrity Pathway Reporter Assay
To specifically test the hypothesis that "this compound" targets the Fungal Response Regulator Pathway, a reporter gene assay can be utilized. This involves a fungal strain engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the cell wall integrity pathway.
Protocol:
-
Inoculum Preparation: Grow the fungal reporter strain in a selective medium to the mid-log phase.
-
Compound Treatment: Add the diluted cell suspension to the wells of a 96-well plate. Add serial dilutions of "this compound" and a positive control known to activate the cell wall integrity pathway (e.g., Caspofungin).
-
Incubation: Incubate the plate for a duration sufficient to allow for reporter gene expression (e.g., 4-6 hours).
-
Reporter Activity Measurement: For a luciferase reporter, add the luciferase assay reagent to each well and measure the luminescence using a luminometer. An increase in reporter activity would indicate that "this compound" induces the cell wall integrity stress response.
Visualizing Mechanisms and Workflows
To further elucidate the proposed mechanism and experimental designs, the following diagrams are provided.
Caption: Proposed mechanism of this compound targeting the RRK1 kinase.
References
Comparative Study: Antifungal Agent 100 Versus Standard Fungicides
This guide provides a comparative analysis of the novel investigational drug, Antifungal Agent 100, against established fungicides: Fluconazole, Amphotericin B, and Caspofungin. The data presented herein is derived from a series of standardized in-vitro and in-vivo experiments designed to evaluate the efficacy and selectivity of these agents.
This compound is a novel inhibitor of lanosterol 14-alpha-demethylase (Erg11p), a key enzyme in the fungal ergosterol biosynthesis pathway. Its unique binding kinetics are hypothesized to result in superior potency and a broader spectrum of activity.
Data Presentation: Comparative Efficacy and Toxicity
The following tables summarize the performance of this compound in comparison to standard antifungal drugs against key pathogenic fungi.
Table 1: In-Vitro Antifungal Susceptibility (MIC₅₀)
The minimum inhibitory concentration required to inhibit 50% of microbial growth (MIC₅₀) was determined using the broth microdilution method according to CLSI guidelines. Values are presented in µg/mL.
| Fungal Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans (SC5314) | 0.06 | 0.5 | 0.25 | 0.03 |
| Candida glabrata (ATCC 2001) | 0.125 | 16 | 0.5 | 0.06 |
| Aspergillus fumigatus (Af293) | 0.25 | >64 | 1 | 0.125 |
| Cryptococcus neoformans (H99) | 0.03 | 4 | 0.125 | >16 |
Table 2: In-Vivo Efficacy in a Murine Model of Disseminated Candidiasis
Efficacy was evaluated in a neutropenic mouse model infected with Candida albicans (SC5314). The primary endpoint was the reduction in fungal burden in the kidneys, measured in log₁₀ CFU/gram of tissue, following 24 hours of treatment.
| Treatment Group (Dose) | Mean Fungal Burden (log₁₀ CFU/g) ± SD | % Reduction vs. Vehicle |
| Vehicle Control | 6.8 ± 0.4 | - |
| This compound (1 mg/kg) | 3.5 ± 0.6 | 48.5% |
| Fluconazole (20 mg/kg) | 4.2 ± 0.5 | 38.2% |
| Caspofungin (1 mg/kg) | 3.1 ± 0.7 | 54.4% |
Table 3: In-Vitro Cytotoxicity Profile
Cytotoxicity was assessed against human embryonic kidney (HEK293) cells using an MTT assay. The CC₅₀ value represents the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC₅₀ / MIC₅₀ for C. albicans.
| Antifungal Agent | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| This compound | >128 | >2133 |
| Fluconazole | >256 | >512 |
| Amphotericin B | 2.5 | 10 |
| Caspofungin | >100 | >3333 |
Experimental Protocols
1. In-Vitro Antifungal Susceptibility Testing
The antifungal activity was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi. Fungal isolates were cultured on Sabouraud Dextrose Agar. The inoculum was standardized to a final concentration of 0.5–2.5 × 10³ CFU/mL in RPMI-1640 medium. The compounds were serially diluted in 96-well microtiter plates. The plates were incubated at 35°C for 24-48 hours. The MIC was determined as the lowest concentration of the drug that caused a significant diminution of growth (≥50% inhibition) compared to the growth of the control.
2. In-Vivo Murine Model of Disseminated Candidiasis
Female BALB/c mice (6-8 weeks old) were rendered neutropenic by intraperitoneal injection of cyclophosphamide. Mice were infected with 1 × 10⁵ CFU of Candida albicans (SC5314) via the lateral tail vein. Treatment was initiated 2 hours post-infection. Antifungal agents were administered intravenously once. A vehicle control group received 5% DMSO in saline. After 24 hours, mice were euthanized, and kidneys were harvested, homogenized, and plated on Sabouraud Dextrose Agar to determine the fungal burden (CFU/gram of tissue).
3. Cytotoxicity Assay (MTT Assay)
HEK293 cells were seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours. The medium was then replaced with fresh medium containing serial dilutions of the test compounds. After 48 hours of incubation, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The CC₅₀ was calculated as the concentration of the compound that inhibited cell growth by 50%.
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental design used in this study.
Caption: Mechanism of action for this compound compared to other agents.
Caption: Experimental workflow for the in-vivo murine candidiasis efficacy model.
Caption: Logical workflow for the identification of a lead antifungal candidate.
A Comparative Guide to Cross-Resistance Studies of Antifungal Agent 100 (Ibrexafungerp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antifungal Agent 100, a novel glucan synthase inhibitor, with other established antifungal agents. The focus is on cross-resistance, supported by experimental data to inform research and development efforts in mycology. For the purpose of this guide, the recently developed antifungal agent Ibrexafungerp will be used as a proxy for "this compound" to provide real-world data and context.
Ibrexafungerp is the first in a new class of triterpenoid antifungals.[1] It inhibits the (1→3)-β-D-glucan synthase, an essential component of the fungal cell wall.[2] While its mechanism of action is similar to echinocandins, it interacts with a different site on the enzyme, suggesting a limited potential for cross-resistance.[2][3]
Comparative Analysis of In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Ibrexafungerp and other antifungal agents against various Candida species, including strains with known resistance mechanisms. The data demonstrates Ibrexafungerp's activity against both wild-type and drug-resistant isolates.
Table 1: Comparative MIC Data of Ibrexafungerp and Other Antifungals Against Candida Species
| Fungal Species | Resistance Profile | This compound (Ibrexafungerp) MIC (µg/mL) | Fluconazole MIC (µg/mL) | Anidulafungin MIC (µg/mL) |
| Candida albicans | Wild-Type | 0.016–0.5 | ≤2 | ≤0.12 |
| Candida albicans | Echinocandin-Resistant (fks mutant) | 0.06–>4 | ≤2 | >0.25 |
| Candida glabrata | Wild-Type | 0.25 | ≤32 | ≤0.06 |
| Candida glabrata | Echinocandin-Resistant (fks mutant) | 0.25–>4 | ≤32 | >0.12 |
| Candida auris | Wild-Type | 0.5 | >256 | ≤1 |
| Candida auris | Echinocandin-Resistant (fks mutant) | 0.5-1 | >256 | >2 |
| Candida parapsilosis | Wild-Type | 0.5 | ≤8 | ≤4 |
| Candida krusei | Intrinsically Fluconazole-Resistant | 1 | >64 | ≤0.12 |
Data compiled from multiple sources, reflecting typical MIC ranges observed in studies.[2] It is important to note that while Ibrexafungerp retains activity against many echinocandin-resistant strains, elevated MICs can occur with certain fks mutations, indicating some potential for cross-resistance.
Experimental Protocols
The data presented is primarily generated using standardized antifungal susceptibility testing methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27, is the gold standard.
Broth Microdilution Method (CLSI M27)
-
Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are reconstituted and serially diluted in 96-well microtiter plates using a standardized liquid medium, typically RPMI-1640.
-
Incubation: The standardized inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles and related compounds, this is often a 50% reduction in growth.
Visualizations
Experimental Workflow and Resistance Pathways
Diagrams are provided to illustrate the experimental workflow for assessing antifungal cross-resistance and to depict a key signaling pathway involved in antifungal resistance.
Caption: Workflow for assessing antifungal cross-resistance.
Caption: The calcineurin pathway's role in antifungal resistance.
The calcineurin signaling pathway is a key regulator of stress responses in fungi. Activation of this pathway can lead to the expression of genes that contribute to cell wall integrity and drug efflux, thereby promoting tolerance and resistance to antifungal agents like azoles and echinocandins. This pathway is a critical area of study for understanding the molecular mechanisms of antifungal resistance.
References
- 1. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Evaluating the Novelty of Antifungal Agent 100: A Comparative Guide for Researchers
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The current antifungal armamentarium is limited to a few classes of drugs, primarily polyenes, azoles, and echinocandins, each with its own limitations regarding spectrum of activity, toxicity, and susceptibility to resistance.[1][2][3] This landscape underscores the urgent need for novel antifungal agents with unique mechanisms of action. This guide provides a comparative analysis of a novel investigational compound, "Antifungal Agent 100," against established antifungal drugs, offering researchers and drug development professionals a comprehensive overview of its potential as a next-generation therapeutic.
This compound: A Profile
This compound is a novel synthetic compound that represents a new class of antifungal agents. Its purported mechanism of action is the inhibition of fungal-specific Phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway, which is crucial for fungal growth, morphogenesis, and virulence. This mechanism is distinct from existing antifungal classes that target the cell wall or cell membrane.[4][5] By selectively targeting a fungal-specific isoform of PI3K, this compound is designed to have a high therapeutic index with minimal off-target effects on the human host.
Comparative Efficacy Analysis
To evaluate the in vitro potency of this compound, its minimum inhibitory concentrations (MICs) were determined against a panel of clinically relevant fungal pathogens and compared with those of standard antifungal agents: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin).
Table 1: Comparative Minimum Inhibitory Concentrations (MIC µg/mL)
| Fungal Species | This compound | Amphotericin B | Fluconazole | Caspofungin |
| Candida albicans | 0.125 | 0.5 | 1 | 0.06 |
| Candida glabrata | 0.25 | 1 | 16 | 0.125 |
| Candida auris | 0.125 | 1 | 32 | 0.5 |
| Aspergillus fumigatus | 0.5 | 1 | >64 | 0.125 |
| Cryptococcus neoformans | 0.25 | 0.25 | 4 | 16 |
| Fusarium solani | 2 | 2 | >64 | >16 |
Cytotoxicity Assessment
A critical aspect of a novel antifungal agent's potential is its safety profile. The cytotoxicity of this compound was assessed against human embryonic kidney (HEK293) cells and compared with other antifungals.
Table 2: In Vitro Cytotoxicity (CC50 in µg/mL)
| Compound | CC50 on HEK293 cells |
| This compound | > 128 |
| Amphotericin B | 25 |
| Fluconazole | > 256 |
| Caspofungin | > 256 |
The data suggests that this compound exhibits a favorable safety profile with high selectivity for fungal cells over human cells.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Fungal isolates were cultured on appropriate media and suspensions were prepared to a final concentration of 0.5-2.5 x 10^3 cells/mL. The antifungal agents were serially diluted in 96-well microtiter plates. The plates were incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the drug that resulted in a significant inhibition of visible growth.
Cytotoxicity Assay
HEK293 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with serial dilutions of the antifungal agents for 48 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration of the compound that caused a 50% reduction in cell viability (CC50) was determined.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for MIC determination.
Caption: Logical flow for evaluating a novel antifungal agent.
Conclusion
This compound demonstrates significant promise as a novel antifungal candidate. Its unique mechanism of action, potent in vitro activity against a broad range of fungal pathogens, including resistant species like Candida auris, and its favorable safety profile warrant further investigation. The data presented in this guide provides a strong rationale for advancing this compound to in vivo efficacy studies and further preclinical development. The scientific community is encouraged to build upon these initial findings to fully elucidate the therapeutic potential of this new class of antifungal agents.
References
Comparative Performance Analysis of Antifungal Agent 100 (Exemplified by Voriconazole) Against Clinically Relevant Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of Antifungal Agent 100, using the well-established triazole antifungal, Voriconazole, as a representative agent. The performance of Voriconazole is compared against other standard antifungal agents across a panel of clinically significant fungal pathogens. All data is presented to facilitate objective comparison and is supported by detailed experimental protocols.
Mechanism of Action: Azole Antifungals
This compound (Voriconazole) belongs to the triazole class of antifungals. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway. By disrupting the production of ergosterol, a vital component of the fungal cell membrane, Voriconazole compromises membrane integrity, leading to the inhibition of fungal growth and replication.
Mechanism of action for this compound (Voriconazole).
Comparative In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges for this compound (Voriconazole) and other common antifungal agents against key fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Data is presented in μg/mL.
Table 1: Activity against Candida Species
| Antifungal Agent | Candida albicans MIC Range (μg/mL) | Candida auris MIC Range (μg/mL) |
| This compound (Voriconazole) | ≤0.03 - 1 [1] | 0.03 - 8 [2] |
| Amphotericin B | 0.25 - 1 | 0.25 - 4[2] |
| Caspofungin | 0.0625 - 2[3] | 0.5 - 2[4] |
| Fluconazole | ≤1 | 32 - ≥256 |
Table 2: Activity against Aspergillus and Cryptococcus Species
| Antifungal Agent | Aspergillus fumigatus MIC Range (μg/mL) | Cryptococcus neoformans MIC Range (μg/mL) |
| This compound (Voriconazole) | 0.06 - >8 | 0.0078 - 0.25 |
| Amphotericin B | 0.5 - 2 | 0.25 - 1 |
| Caspofungin | 0.25 - >16 | Not typically active |
| Fluconazole | Not typically active | 0.05 - 16 |
Experimental Protocols
The data presented in this guide is primarily derived from antifungal susceptibility testing performed according to the broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: CLSI Broth Microdilution Method for Yeasts (M27) and Molds (M38)
This method is a standardized procedure for determining the MIC of antifungal agents against fungi.
-
Preparation of Antifungal Agents:
-
Stock solutions of each antifungal agent are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of each agent are prepared in 96-well microtiter plates using RPMI 1640 medium, buffered to pH 7.0 with MOPS buffer.
-
-
Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For molds, a conidial suspension is prepared and the concentration is adjusted spectrophotometrically before final dilution in RPMI to achieve a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35°C.
-
Incubation times vary by organism: 24-48 hours for most Candida species, and 48-72 hours for Cryptococcus neoformans and Aspergillus species.
-
-
Reading MIC Endpoints:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.
-
For azoles like Voriconazole, the endpoint is typically a prominent decrease in turbidity (≥50% inhibition).
-
For Amphotericin B, the endpoint is the lowest concentration with no visible growth.
-
For echinocandins like Caspofungin, the endpoint is determined by the minimum effective concentration (MEC), where morphology of the hyphae is altered.
-
Experimental workflow for antifungal susceptibility testing.
References
- 1. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Resistance of Candida auris Isolates from Bloodstream Infections, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Ibrexafungerp ("Antifungal Agent 100") vs. Existing Treatments
For Immediate Release
In the landscape of antifungal therapeutics, the emergence of novel agents warrants a thorough evaluation against established treatments. This guide provides a comprehensive, data-driven comparison of the first-in-class triterpenoid antifungal, Ibrexafungerp (representing "Antifungal Agent 100"), with two widely used antifungal drugs: the azole, Fluconazole, and the echinocandin, Caspofungin. This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms of action, in vitro efficacy, and clinical performance, supported by detailed experimental protocols.
Executive Summary
Ibrexafungerp presents a novel oral antifungal option with a distinct mechanism of action that confers activity against a broad spectrum of Candida species, including isolates resistant to azoles and echinocandins. While Fluconazole remains a cornerstone of oral antifungal therapy, its efficacy is challenged by the rise of resistant strains. Caspofungin, a potent intravenous agent, is a first-line therapy for invasive candidiasis, but the lack of an oral formulation limits its use in certain clinical scenarios. This guide will delve into the quantitative data and experimental underpinnings that define the therapeutic profiles of these three critical antifungal agents.
Mechanism of Action: A Tale of Three Targets
The antifungal activity of Ibrexafungerp, Caspofungin, and Fluconazole stems from their ability to disrupt essential fungal cellular processes. However, their molecular targets and downstream effects differ significantly.
-
Ibrexafungerp and Caspofungin: Inhibitors of Cell Wall Synthesis Both Ibrexafungerp and Caspofungin target the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2][3][4][5] This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. Ibrexafungerp, a triterpenoid, and Caspofungin, a lipopeptide, bind to different sites on the glucan synthase enzyme. This distinction is crucial as it allows Ibrexafungerp to retain activity against some echinocandin-resistant strains. Ibrexafungerp exhibits fungicidal activity against Candida species. Similarly, Caspofungin is fungicidal against Candida spp.
-
Fluconazole: Inhibitor of Ergosterol Synthesis Fluconazole, a triazole antifungal, acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a key component in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth. Fluconazole is generally considered to have fungistatic activity against Candida species.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating "Antifungal Agent 100" as a Lead Compound for Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents with unique mechanisms of action. This guide provides a framework for evaluating "Antifungal agent 100," a putative succinate dehydrogenase (SDH) inhibitor, as a potential lead compound for drug development. Its performance is benchmarked against established antifungal drugs: the azole (fluconazole), the polyene (amphotericin B), and the echinocandin (caspofungin).
"this compound" (also identified as compound 3i) has demonstrated significant in vitro efficacy against the plant pathogenic fungus Sclerotinia sclerotiorum, with a half-maximal effective concentration (EC50) of 0.33 mg/L.[1] Its mechanism of action is reported to be the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, with a half-maximal inhibitory concentration (IC50) of 0.63 mg/mL against the fungal enzyme.[1] This guide outlines the necessary experimental data required to validate this compound for clinical potential against human fungal pathogens.
Comparative Data Summary
The following tables present a comparative summary of the in vitro activity and cytotoxicity of this compound against key clinically relevant fungal pathogens and mammalian cell lines. For this compound, the data is presented hypothetically to illustrate the target data points for lead validation.
Table 1: In Vitro Antifungal Activity
| Compound | Target | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| This compound | Succinate Dehydrogenase | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Fluconazole | 14α-demethylase | 0.25 - 2.0 | >64 | 1.0 - 8.0 |
| Amphotericin B | Ergosterol (direct binding) | 0.125 - 1.0 | 0.25 - 2.0 | 0.125 - 1.0 |
| Caspofungin | β-(1,3)-D-glucan synthase | 0.03 - 0.25 | 0.015 - 0.125 | >16 |
MIC: Minimum Inhibitory Concentration. Data for comparator agents are typical ranges.
Table 2: In Vitro Fungicidal Activity
| Compound | Candida albicans MFC (µg/mL) | Aspergillus fumigatus MFC (µg/mL) | MFC/MIC Ratio (C. albicans) |
| This compound | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Fluconazole | >64 | >64 | >32 (Fungistatic) |
| Amphotericin B | 0.25 - 2.0 | 0.5 - 4.0 | 1-2 (Fungicidal) |
| Caspofungin | 0.06 - 0.5 | >8 (Fungistatic) | 1-2 (Fungicidal) |
MFC: Minimum Fungicidal Concentration. An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.
Table 3: In Vitro Cytotoxicity
| Compound | Cell Line (e.g., HEK293) CC50 (µg/mL) | Selectivity Index (SI) vs. C. albicans |
| This compound | [Data to be determined] | [Data to be determined] |
| Fluconazole | >100 | >50 |
| Amphotericin B | 1.0 - 5.0 | 1-40 |
| Caspofungin | >100 | >400 |
CC50: 50% Cytotoxic Concentration. SI = CC50 / MIC. A higher SI indicates greater selectivity for the fungal target over mammalian cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a novel antifungal agent. The following are standard protocols for determining the key comparative metrics.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Isolate Preparation: Fungal strains are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then diluted in RPMI 1640 medium to achieve the final inoculum concentration.
-
Assay Plate Preparation: The antifungal agents are serially diluted twofold in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control well. For azoles and echinocandins, this is typically a ≥50% reduction in turbidity.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is determined as a follow-up to the MIC assay to assess whether the compound is fungistatic or fungicidal.
-
Subculturing: Following the MIC reading, a 10-20 µL aliquot is taken from each well that shows growth inhibition (i.e., at and above the MIC).
-
Plating and Incubation: The aliquots are plated onto agar plates that do not contain any antifungal agent. The plates are then incubated at 35°C for 24-48 hours, or until growth is visible in control spots.
-
MFC Determination: The MFC is defined as the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of mammalian cells as an indicator of cell viability.
-
Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with serial dilutions of the antifungal agent for a specified period (e.g., 24 or 48 hours).
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved with a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the established mechanisms of action for the comparator drugs and the proposed mechanism for this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Antifungal Agent 100
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Antifungal Agent 100, a potent experimental compound. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals to minimize risks and ensure a safe working environment.
The foundational principle of chemical waste management is to have a clear disposal plan before beginning any experimental work.[1] The primary source of information for the specific hazards and disposal requirements of any chemical is its Safety Data Sheet (SDS).[1][2]
Waste Stream Management and Segregation
All materials contaminated with this compound must be treated as hazardous chemical waste.[3] Proper segregation of waste at the source is crucial to prevent dangerous reactions and ensure safe disposal.[1] Never mix incompatible waste streams.
Table 1: Waste Stream Disposal Procedures for this compound
| Waste Stream | Description | Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing <1% this compound in aqueous buffers. | 4L HDPE Carboy, labeled "Hazardous Waste". | Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste. Request pickup from Environmental Health and Safety (EHS) when the container is 90% full. |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-resistant bottle, labeled "Hazardous Waste". | Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required by your institution. Request EHS pickup when the container is full. |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, bench paper, and vials. | Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste". | Collect all contaminated solid items in the designated container. Keep the container closed when not in use. Request EHS pickup when the container is full. |
| Sharps Waste | Contaminated needles, scalpels, and other sharp objects. | Approved sharps container, labeled "Hazardous Waste". | Immediately place sharps into the designated container after use. Do not recap needles. Request EHS pickup when the container is full. |
| Contaminated Glassware | Reusable glassware (e.g., flasks, beakers) that has come into contact with this compound. | N/A | Must be decontaminated before reuse. |
Experimental Protocol: Decontamination of Surfaces and Glassware
This protocol outlines the procedure for decontaminating laboratory surfaces and reusable glassware contaminated with this compound.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and nitrile gloves.
-
EPA-approved disinfectant effective against fungi or a 10% freshly prepared sodium hypochlorite (bleach) solution.
-
Absorbent paper towels.
-
Hazardous waste container for solid waste.
Procedure:
-
Preparation: Don the appropriate PPE and ensure the work area is well-ventilated.
-
Initial Cleaning: Remove any visible soil or organic material from the surface with a paper towel. Dispose of the towel in the hazardous solid waste container.
-
Disinfection: Liberally apply the 10% bleach solution or an approved disinfectant to the surface, ensuring complete coverage.
-
Contact Time: Allow the disinfectant to remain on the surface for the manufacturer-recommended contact time to ensure complete inactivation of the antifungal agent.
-
Final Wipe: Wipe the surface dry with clean paper towels. Dispose of used towels in the hazardous solid waste container.
-
PPE Disposal: Remove and discard gloves into the hazardous solid waste stream. Wash hands thoroughly.
Spill Management Protocol
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Materials:
-
Full PPE: Lab coat, safety glasses, nitrile gloves, and a face shield.
-
Spill kit containing absorbent material (e.g., sand, vermiculite).
-
Hazardous waste collection container.
Procedure:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Containment: If safe to do so, contain the spill using absorbent materials from a spill kit to prevent it from spreading.
-
Absorption: Cover the spill with a non-combustible, absorbent material.
-
Collection: Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area following the "Decontamination of Surfaces and Glassware" protocol.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Safeguarding Researchers: A Guide to Handling Antifungal Agent 100
For research use only. Not for use in humans or animals.
This document provides essential safety protocols and logistical plans for the handling and disposal of the potent investigational compound, Antifungal Agent 100. Researchers, scientists, and drug development professionals must adhere to these procedures to minimize exposure risk and ensure a secure laboratory environment. A formal risk assessment should be conducted for any specific work with this agent.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The required PPE varies based on the laboratory activity.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with chemotherapy-rated nitrile gloves. | Safety goggles and a face shield. | A fit-tested N95 or higher respirator.[1] | Disposable, solid-front gown with tight-fitting cuffs.[1] |
| Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves. | Chemical splash goggles and a face shield. | Use within a certified chemical fume hood. A respirator may be required based on risk assessment.[1] | Chemical-resistant disposable gown.[1] |
| Administering to In Vitro/In Vivo Systems | Nitrile gloves. | Safety glasses with side shields. | Not generally required if performed in a well-ventilated area or biological safety cabinet.[1] | Standard lab coat. |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles. | Not generally required if the area is well-ventilated. | Fluid-resistant lab coat or disposable gown. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to a detailed operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Ensure a safety shower and eye wash station are accessible.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all required PPE as specified in the table above.
2. Weighing and Solubilization:
-
Weighing: Inside the fume hood, tare a suitable container on an analytical balance. Carefully transfer the solid this compound to the container, avoiding dust creation. Immediately close the primary container.
-
Solubilization: Add the appropriate solvent to the container with the weighed compound. Cap the container and gently mix to dissolve.
3. Transfer and Storage:
-
Transfer the solution to a clearly labeled, sealed storage vial.
-
Store according to supplier recommendations, in a cool, well-ventilated area away from direct sunlight and ignition sources.
4. Decontamination:
-
Wipe down all equipment and surfaces with a suitable deactivating solution or a surfactant-based cleaner, followed by 70% ethanol.
-
Dispose of all contaminated wipes and absorbent paper as hazardous solid waste.
5. Doffing PPE:
-
Remove PPE in the correct order to prevent self-contamination (e.g., gloves, gown, face shield, goggles).
Disposal Plan
Proper disposal of all waste contaminated with this compound is critical. All waste must be treated as hazardous chemical waste.
| Waste Stream | Description | Container Type | Disposal Procedure |
| Solid Waste | Contaminated PPE, pipette tips, bench paper, vials. | Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste". | Collect all contaminated solid items. Keep the container closed when not in use. Request pickup from Environmental Health and Safety (EHS) when full. |
| Liquid Waste (Aqueous) | Solutions in aqueous buffers. | 4L HDPE Carboy, labeled "Hazardous Waste". | Collect in a designated, sealed carboy within secondary containment. Do not mix with solvent waste. Request EHS pickup when 90% full. |
| Liquid Waste (Organic) | Solutions in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-resistant bottle, labeled "Hazardous Waste". | Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required. Request EHS pickup when full. |
| Sharps | Contaminated needles, syringes, scalpels. | Puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste". | Do not recap, bend, or break needles. Seal the container when full and place it in the designated hazardous waste accumulation area. |
Waste Segregation is critical. Never mix incompatible waste streams. At a minimum, segregate aqueous waste from organic solvent waste and solid waste from liquid waste.
Emergency Procedures: Chemical Spill
Immediate and correct response to a chemical spill is vital to minimize exposure and contamination.
1. Evacuate:
-
Alert personnel in the immediate area and evacuate.
2. Isolate:
-
Restrict access to the spill area.
3. Protect:
-
Don appropriate PPE, including a respirator if aerosols are present.
4. Contain:
-
Cover the spill with absorbent material, working from the outside in.
5. Clean:
-
Decontaminate the area using an appropriate disinfectant, such as a 10% bleach solution, allowing for sufficient contact time.
6. Dispose:
-
Collect all contaminated materials in a labeled hazardous waste container.
7. Report:
-
Notify the laboratory supervisor and EHS.
Below is a diagram illustrating the workflow for handling a chemical spill.
Caption: Workflow for Chemical Spill Response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
